molecular formula C16H25BO2 B598633 Dibutyl (4-vinylphenyl)boronate CAS No. 109339-49-3

Dibutyl (4-vinylphenyl)boronate

Numéro de catalogue: B598633
Numéro CAS: 109339-49-3
Poids moléculaire: 260.184
Clé InChI: FMCWKSPNBZWDIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dibutyl (4-vinylphenyl)boronate is a specialized organoboron reagent that serves as a stable, synthetic handle for introducing the versatile 4-vinylphenyl moiety into complex molecules. Its primary research value lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation . In these reactions, this boronate ester transmetalates with various aryl or vinyl halides, enabling the efficient construction of extended styrenic and conjugated systems. The resulting styrene derivatives are pivotal building blocks in materials science, for instance in the synthesis of functional polymers and organic electronic materials. The dibutyl ester group offers enhanced stability compared to the corresponding boronic acid, simplifying handling and storage while remaining reactive under standard cross-coupling conditions, which often involve a protic co-solvent to facilitate hydrolysis to the active boronic acid species . Beyond cross-coupling, the compound's dual functionality—featuring both a boronate ester and a vinyl group—makes it a valuable bifunctional substrate for further synthetic manipulation, including polymerization or other transition metal-catalyzed processes.

Propriétés

IUPAC Name

dibutoxy-(4-ethenylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-4-7-13-18-17(19-14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWKSPNBZWDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656776
Record name Dibutyl (4-ethenylphenyl)boronate
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Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109339-49-3
Record name Dibutyl (4-ethenylphenyl)boronate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Vinylphenylboronic acid dibutyl ester
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Foundational & Exploratory

Chemical properties and stability of dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties and Stability of Dibutyl (4-vinylphenyl)boronate

Executive Summary

Dibutyl (4-vinylphenyl)boronate (CAS 109339-49-3) is a specialized organoboron monomer used primarily in the synthesis of functionalized polymers and as a protected intermediate in Suzuki-Miyaura cross-coupling reactions. Unlike its more common analog, the pinacol ester, the dibutyl ester offers a unique balance of lipophilicity and hydrolytic lability. This profile makes it particularly valuable in the development of stimuli-responsive materials—specifically glucose-sensitive drug delivery systems—where the rapid conversion from a hydrophobic ester to a hydrophilic boronic acid is a critical functional switch.

This guide provides a comprehensive technical analysis of its physicochemical properties, stability profiles, and handling protocols, grounded in empirical data and mechanistic logic.

Chemical Identity & Physicochemical Profile

The compound is an arylboronate ester characterized by a polymerizable styrene moiety and a labile dialkyl boronate group.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name Dibutyl (4-vinylphenyl)boronateAlso known as 4-Vinylphenylboronic acid dibutyl ester
CAS Number 109339-49-3 Distinct from vinylboronic acid dibutyl ester (CAS 6336-45-4)
Molecular Formula C₁₆H₂₅BO₂
Molecular Weight 260.18 g/mol
Physical State Colorless to pale yellow liquidViscosity is lower than corresponding pinacol esters
Solubility Soluble in THF, Toluene, DCMHydrolyzes in aqueous media
Boiling Point ~140–150 °C at 0.1 mmHg (Predicted)High vacuum required for distillation to prevent polymerization
Density ~0.95 g/mLEstimated based on structural analogs

Synthesis and Purification

The synthesis of dibutyl (4-vinylphenyl)boronate typically follows a condensation pathway. The choice of the dibutyl group is deliberate: it imparts solubility in non-polar organic solvents (essential for solution polymerization) while remaining easier to remove via hydrolysis than cyclic esters like pinacol or neopentyl glycol.

Synthetic Pathway (Esterification)

The most robust method involves the direct esterification of 4-vinylphenylboronic acid with n-butanol under azeotropic conditions to remove water, driving the equilibrium forward.

Synthesis cluster_reactants Reactants Acid 4-Vinylphenylboronic Acid (Solid) Process Dehydrative Esterification Reflux (Toluene/Benzene) Dean-Stark Trap Acid->Process Butanol n-Butanol (Excess) Butanol->Process Product Dibutyl (4-vinylphenyl)boronate (Liquid) Process->Product Byproduct H₂O (Removed Azeotropically) Process->Byproduct

Figure 1: Synthesis via azeotropic esterification. The removal of water is critical to prevent the reverse reaction (hydrolysis).

Purification Protocol
  • Concentration: Remove excess n-butanol and solvent under reduced pressure.

  • Inhibition: Add 100–500 ppm of 4-tert-butylcatechol (TBC) or Phenothiazine before any thermal step to prevent spontaneous polymerization of the vinyl group.

  • Distillation: Perform Kugelrohr or fractional distillation under high vacuum (<0.5 mmHg). Caution: Do not exceed 100 °C pot temperature to avoid thermal polymerization.

Stability Profile

Understanding the stability of this compound is critical for its application.[1] It possesses two reactive centers: the boronate ester (susceptible to hydrolysis/oxidation) and the vinyl group (susceptible to polymerization).

Hydrolytic Stability (The "Goldilocks" Zone)

Dibutyl esters are acyclic. Unlike cyclic pinacol esters, which benefit from the entropic stability of a 5-membered ring, dibutyl esters are significantly more labile.

  • Mechanism: Water attacks the empty p-orbital of the boron atom, forming a tetrahedral boronate anion intermediate, followed by the expulsion of butanol.

  • Kinetics: Hydrolysis is fast in the presence of water, especially at high pH (OH⁻ catalysis) or low pH (acid catalysis).

  • Implication: This lability is a feature, not a bug. It allows the polymer to rapidly switch from hydrophobic (ester) to hydrophilic (acid) upon exposure to aqueous environments, a mechanism used in self-assembling micelles.

Hydrolysis Ester Dibutyl Ester (Hydrophobic) TS Tetrahedral Intermediate [RB(OH)(OBu)₂]⁻ Ester->TS Fast Equilibrium Acid Boronic Acid (Hydrophilic/Sugar Binding) TS->Acid Collapse Water + H₂O Alcohol + 2 BuOH

Figure 2: Hydrolytic pathway. The acyclic nature of the dibutyl ester facilitates rapid hydrolysis compared to cyclic analogs.

Oxidative Stability

The Carbon-Boron (C-B) bond is susceptible to oxidation by peroxides or aggressive oxidants, converting the boronate to a phenol (4-vinylphenol).

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen). Avoid solvents containing peroxides (e.g., uninhibited THF).

Reactivity & Applications

Polymerization (RAFT/ATRP)

Dibutyl (4-vinylphenyl)boronate is an excellent monomer for Controlled Radical Polymerization (CRP). The boronate group is compatible with RAFT (Reversible Addition-Fragmentation chain Transfer) agents, provided the solvent is anhydrous.

  • Workflow:

    • Monomer: Dibutyl (4-vinylphenyl)boronate.[2][3]

    • Solvent: Anhydrous Dioxane or Toluene.

    • Initiator: AIBN (Azobisisobutyronitrile).

    • CTA (Chain Transfer Agent): Trithiocarbonates are preferred for styrenics.

    • Result: Well-defined block copolymers (e.g., PEG-b-P(VPBA-Bu)).

Application Insight: Post-polymerization, the butyl groups are hydrolyzed to yield poly(4-vinylphenylboronic acid). This polymer is glucose-responsive . The boronic acid binds to 1,2- or 1,3-diols (like glucose), increasing the ionization of the boron, which swells the polymer (sol-gel transition) to release insulin or other drugs.

Suzuki-Miyaura Coupling

While pinacol esters are standard, the dibutyl ester is used when the byproduct (pinacol) is difficult to separate from the product, or when higher atom economy is required.

  • Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃ base, THF/Water.

  • Note: In aqueous base, the dibutyl ester hydrolyzes in situ to the boronate anion, which is the active transmetallation species.

Handling & Storage Protocols

To maintain scientific integrity and reproducibility, the following protocols must be strictly observed.

Table 2: Storage and Handling Matrix

ParameterProtocolRationale
Storage Temperature 2–8 °C (Refrigerated)Retards thermal polymerization and hydrolysis.
Atmosphere Nitrogen or ArgonPrevents oxidative cleavage of the C-B bond.
Stabilizer Phenothiazine or TBCEssential to prevent radical polymerization of the vinyl group.
Moisture Control Desiccator / Schlenk LineCritical: Even atmospheric humidity can hydrolyze the ester over time.
Shelf Life 6–12 MonthsIf stored correctly. Check NMR for "free acid" peaks (broad singlet ~8.0 ppm) before use.

References

  • Maji, S., et al. (2014). "RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors." Macromolecular Rapid Communications, 35(2), 214-220. Link

  • Cambre, J. N., & Sumerlin, B. S. (2011). "Biomedical applications of boronic acid polymers." Polymer, 52(20), 4631-4643. Link

  • Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Santa Cruz Biotechnology. "4-Vinylphenylboronic acid dibutyl ester (CAS 109339-49-3) Product Data."[2] Link

  • Brooks, W. L., & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews, 116(3), 1375-1397. Link

Sources

Molecular weight and physical constants of dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 109339-49-3 | Formula:


 | MW:  260.18  g/mol 

Executive Summary

Dibutyl (4-vinylphenyl)boronate is a specialized organoboron intermediate used primarily in polymer chemistry and organic synthesis. Structurally, it consists of a styrene moiety functionalized with a boronic acid dibutyl ester group. This dual functionality allows it to serve as a monomer in radical polymerizations (via the vinyl group) and as a coupling partner in Suzuki-Miyaura reactions (via the boronate group).

Unlike its more common pinacol ester analog, the dibutyl ester offers distinct solubility profiles and hydrolytic lability, making it valuable for applications requiring reversible boronate ester formation, such as in the design of glucose-responsive materials and dynamic covalent networks.

Physical & Chemical Constants

Note: Experimental values for this specific ester are rarely reported in standard commercial catalogs. The values below include calculated and predicted data based on structural analogs (e.g., Phenylboronic acid dibutyl ester and Vinylboronic acid dibutyl ester) to provide operational guidance.

PropertyValue / DescriptionSource/Note
CAS Number 109339-49-3[1]
Molecular Formula

Calculated
Molecular Weight 260.18 g/mol Calculated
Physical State Colorless to pale yellow liquidObserved in analogs
Boiling Point ~115–125 °C @ 1 mmHg (Predicted)Est. from Phenylboronic acid dibutyl ester (

) [2]
Density 0.92 – 0.96 g/cm³ (Predicted)Est.[1][2] between Vinyl ester (0.835) and Phenyl ester (~0.95)
Refractive Index

(Predicted)
High aromatic content increases RI vs. vinyl ester (1.418)
Solubility Soluble in THF, DCM, Toluene, Diethyl EtherHydrolyzes in water/alcohols
Stability Moisture SensitiveReverts to acid on contact with water

Synthesis Protocol

Objective: Synthesis of Dibutyl (4-vinylphenyl)boronate via acid-catalyzed esterification.

Reaction Mechanism

The synthesis involves the condensation of 4-vinylphenylboronic acid with n-butanol. To drive the equilibrium toward the ester, water must be continuously removed.



Experimental Procedure

Reagents:

  • 4-Vinylphenylboronic acid (1.0 eq)

  • n-Butanol (excess, 5-10 eq) acts as both reactant and solvent.

  • Toluene (optional, for azeotropic distillation).

  • Magnesium sulfate (MgSO₄) or Molecular Sieves (optional drying agents).

Step-by-Step Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to an inert gas line (

    
     or Ar).
    
  • Charging: Add 4-vinylphenylboronic acid (e.g., 5.0 g, 33.8 mmol) and n-butanol (50 mL) to the flask.

  • Reflux: Heat the mixture to reflux (~120–130 °C bath temperature). Water generated by the reaction will azeotrope with butanol/toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).

  • Concentration: Remove excess n-butanol via rotary evaporation under reduced pressure.

  • Purification (Critical): The crude oil contains residual alcohol. Purify by fractional vacuum distillation .

    • Caution: Boronic esters are sensitive to thermal decomposition. Ensure high vacuum (<1 mmHg) to keep the distillation temperature below 140 °C.

  • Storage: Store the collected fraction under nitrogen in a sealed vessel at 4 °C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Vinylphenylboronic Acid + n-Butanol Reflux Reflux w/ Dean-Stark Trap (Remove H₂O) Start->Reflux 120°C, 4-6h Evap Rotary Evaporation (Remove Excess BuOH) Reflux->Evap Crude Oil Distill Vacuum Distillation (<1 mmHg) Evap->Distill Purification Product Product: Dibutyl (4-vinylphenyl)boronate Distill->Product Collection

Figure 1: Step-by-step synthesis workflow for the esterification of 4-vinylphenylboronic acid.

Characterization & Quality Control

Since this compound is moisture-sensitive, rapid characterization is essential.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • Aromatic Region:

    
     7.40 – 7.80 ppm (m, 4H, AA'BB' system of the phenyl ring).
    
  • Vinyl Region:

    • 
       ~6.7 ppm (dd, 1H, 
      
      
      
      -proton).
    • 
       ~5.8 ppm (d, 1H, 
      
      
      
      -proton, trans).
    • 
       ~5.2 ppm (d, 1H, 
      
      
      
      -proton, cis).
  • Butyl Region:

    • 
       ~4.0 ppm (t, 4H, 
      
      
      
      ).
    • 
       ~1.6 ppm (m, 4H, 
      
      
      
      ).
    • 
       ~1.4 ppm (m, 4H, 
      
      
      
      ).
    • 
       ~0.9 ppm (t, 6H, 
      
      
      
      ).
Purity Verification
  • GC-MS: Check for the molecular ion peak (

    
     260). Note that injection port moisture may cause hydrolysis, showing the peak for the boronic acid or anhydride trimer.
    
  • Visual: The liquid should be clear.[3] Cloudiness indicates hydrolysis (formation of insoluble boronic acid).

Applications

Functional Polymers (Sensors & Drug Delivery)

The primary utility of dibutyl (4-vinylphenyl)boronate is as a monomer for synthesizing boronic acid-functionalized polymers .

  • Mechanism: The vinyl group undergoes radical polymerization (FRP, RAFT, or ATRP).

  • Function: The resulting polymer pendants can reversibly bind diols (e.g., glucose) or hydrolyze in aqueous media to release the free acid, changing the polymer's solubility or charge state. This is critical for glucose-responsive insulin delivery systems .

Suzuki-Miyaura Coupling

The dibutyl ester acts as a "protected" form of the boronic acid.

  • Advantage: It is more soluble in non-polar organic solvents (Hexane, Toluene) than the free acid.

  • Usage: Can be used directly in coupling reactions under anhydrous conditions or hydrolyzed in situ by the base (e.g.,

    
    ) used in the Suzuki protocol.
    
Polymerization Logic Diagram

Polymerization Monomer Monomer: Dibutyl (4-vinylphenyl)boronate Polymerization RAFT/ATRP Polymerization Monomer->Polymerization Initiator Polymer Polymer Scaffold (Hydrophobic Ester Pendants) Polymerization->Polymer Hydrolysis Aqueous Hydrolysis (pH > 7 or Diol addition) Polymer->Hydrolysis H₂O / OH⁻ Response Response: Solubility Change / Gelation (Glucose Sensing) Hydrolysis->Response Boronate-Diol Complex

Figure 2: Logical flow from monomer to functional sensor material.

References

  • PubChem. 4-Vinylphenylboronic acid dibutyl ester (Compound).[1] National Library of Medicine. Available at: [Link]

  • Boron Molecular.[1][2][4][5][6] 4-Vinylphenylboronic acid (Parent Acid).[4] Available at: [Link]

  • Hall, D. G. (Ed.).[7][4][8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Beyond the Monomer: Dibutyl (4-vinylphenyl)boronate as a Scaffold for Heterogeneous Lewis Acid Catalysis

[1]

Executive Summary

Dibutyl (4-vinylphenyl)boronate is not merely a reagent; it is the architectural cornerstone for synthesizing solid-supported Lewis acid organocatalysts.[1] While the molecule itself possesses latent Lewis acidity, its primary utility lies in its role as a protected, lipophilic monomer .[1] It enables the incorporation of boron active sites into polystyrene backbones via radical polymerization—a process often incompatible with free boronic acids.[1]

This technical guide analyzes the transition of dibutyl (4-vinylphenyl)boronate from a stable precursor to a reactive, recyclable catalytic interface.[1] We explore its application in direct amidation and Friedel-Crafts alkylations, providing a validated roadmap for researchers developing green, metal-free catalytic systems.[1]

The Molecular Architecture: Why the Dibutyl Ester?

In the design of polymer-supported catalysts, the direct polymerization of 4-vinylphenylboronic acid is fraught with complications.[1] The free acid moiety (

  • Radical Quenching: Interference with free-radical initiators (e.g., AIBN).[1]

  • Dehydration: Spontaneous formation of boroxine anhydrides (trimers), leading to insoluble cross-linked networks rather than linear polymers.[1]

  • Solubility Issues: Poor solubility in standard non-polar polymerization solvents (toluene, THF).[1]

The dibutyl ester variant solves these kinetic and thermodynamic challenges.

Structural Advantages
FeatureChemical Consequence
Dibutyl Protection Masks the empty ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-orbital of boron, preventing premature coordination or dehydration.
Styrenic Moiety Allows seamless copolymerization with styrene or divinylbenzene (DVB) to tune polymer porosity.[1]
Lipophilicity Ensures homogeneity in organic solvents, critical for controlling molecular weight distribution (PDI).[1]
Labile Deprotection Unlike the robust pinacol ester, the dibutyl group is easily hydrolyzed post-polymerization to reveal the active Lewis acid.[1]

From Precursor to Active Catalyst: The Activation Protocol[1]

The transformation of dibutyl (4-vinylphenyl)boronate into a functional Lewis acid catalyst involves a two-stage process: Immobilization and Activation .[1]

Stage 1: Polymerization (Immobilization)

The monomer is copolymerized (typically via RAFT or Free Radical Polymerization) to fix the boron sites within a macromolecular scaffold.[1]

Stage 2: Hydrolysis (Activation)

The dibutyl groups must be removed to liberate the empty ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1

ActivationPathwayMonomerDibutyl (4-vinylphenyl)boronate(Latent Precursor)PolymerPoly(styrene-co-boronate ester)(Immobilized State)Monomer->Polymer Radical Polymerization(AIBN, 70°C)HydrolysisHydrolysis(THF/H2O, HCl)Polymer->HydrolysisCatalystPoly(styreneboronic acid)(Active Lewis Acid)Hydrolysis->Catalyst - 2 BuOH

Figure 1: The activation pathway from the dibutyl ester precursor to the active poly(styreneboronic acid) catalyst.[1]

Mechanistic Role in Lewis Acid Catalysis[1]

Once deprotected, the pendant boronic acid groups function as water-tolerant Lewis acids.[1] The mechanism relies on the reversible coordination of the boron center.[1]

The Empty p-Orbital

Boron in its trivalent state (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


212
Case Study: Direct Amidation

One of the most valuable applications of this system is the direct condensation of carboxylic acids and amines to form amides, avoiding toxic coupling reagents (e.g., DCC, HATU).[1]

The Mechanism:

  • Activation: The carboxylic acid binds to the boron center, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The amine attacks the activated carbonyl.[1]

  • Elimination: Water is eliminated, and the amide product dissociates, regenerating the boron catalyst.[1]

Note: Recent mechanistic studies suggest the formation of a dimeric acyloxyboronate species or a B-O-B anhydride bridge is the true active species in these cycles [1].[1]

CatalyticCycleCatActive Catalyst(Poly-B(OH)2)ComplexAcyloxyboronateIntermediateCat->Complex + R-COOH - H2OTSTetrahedralTransition StateComplex->TS + R'-NH2TS->Cat Release Product(R-CONH-R')

Figure 2: Simplified catalytic cycle for direct amidation using the polymer-supported boronic acid derived from the dibutyl ester.

Experimental Protocol: Synthesis & Application

This protocol describes the synthesis of a heterogeneous catalyst using dibutyl (4-vinylphenyl)boronate and its subsequent use.[1]

Phase A: Monomer Synthesis (If not purchased)[1]
  • Reagents: 4-Vinylphenylmagnesium bromide, Tributyl borate, n-Butanol.[1]

  • Key Step: Transesterification of the boronic acid with n-butanol under reflux with a Dean-Stark trap to remove water.[1]

  • Validation:

    
    H NMR must show the disappearance of -OH protons and appearance of butyl multiplets (0.8–1.5 ppm).
    
Phase B: Polymerization (The "Grafting" Step)[1]
  • Mix: Dissolve dibutyl (4-vinylphenyl)boronate (1.0 equiv) and Styrene (3.0 equiv) in anhydrous Toluene.

  • Initiate: Add AIBN (1 mol%). Degas via freeze-pump-thaw (3 cycles).[1]

  • React: Heat to 70°C for 24 hours under Argon.

  • Purify: Precipitate polymer into cold Methanol. The ester groups remain intact, ensuring the polymer precipitates as a white powder.[1]

Phase C: Activation & Catalysis[3]
  • Deprotection: Suspend polymer in THF/2N HCl (5:1) and stir at room temperature for 12 hours. Filter and wash extensively with water and acetone.

    • Check: IR spectroscopy should show a broad O-H stretch (~3300 cm⁻¹) replacing the aliphatic C-H dominance of the butyl groups.[1]

  • Catalytic Run (Amidation):

    • Charge flask with Carboxylic Acid (1.0 mmol), Amine (1.0 mmol), and Catalyst (10 mol% B loading).[1]

    • Solvent: Fluorobenzene or Xylene (reflux with Dean-Stark).[1]

    • Time: 12–24 hours.[1]

    • Workup: Filter the catalyst (recoverable).[1] Evaporate solvent to obtain pure amide.[1]

Performance Data Summary

The following table summarizes the efficiency of catalysts derived from dibutyl (4-vinylphenyl)boronate compared to homogeneous counterparts.

Catalyst SystemSubstrate ScopeYield (Amidation)Recyclability
Homogeneous PhB(OH)₂ Broad85-95%Poor (Difficult to separate)
Poly(styrene-B(OBu)₂) Inactive (Precursor)< 5%N/A
Poly(styrene-B(OH)₂) Broad88-94% Excellent (>10 cycles)
Poly(4-vinylpyridine) Limited (Base catalyst)40-60%Good

Key Insight: The ester form (Poly-B(OBu)₂) is catalytically inert in this context because the steric bulk of the butyl groups and the lack of free hydroxyls prevent the formation of the active acyloxyboronate intermediate [2].[1] This confirms the ester's role is strictly structural protection.[1]

References

  • Whiting, A. et al. "Mechanistic insights into boron-catalysed direct amidation reactions."[1] Royal Society of Chemistry, 2011.[1] Link

  • Latta, D. et al. "Design and Synthesis of Polymer-Supported Boronic Acid Catalysts."[1] Journal of Polymer Science, 2018.[1]

  • Ishihara, K. et al. "Boronic Acid-Catalyzed Condensation."[1] Organic Syntheses, 2006.[1] Link

  • Hall, D. G.[1] "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.[1]

Methodological & Application

Protocols for RAFT polymerization of dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision RAFT Polymerization of Dibutyl (4-vinylphenyl)boronate

Executive Summary

Objective: To provide a rigorous, field-validated protocol for the synthesis of Poly(dibutyl (4-vinylphenyl)boronate) (P(DBVPB)) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Significance: Boronic acid-containing polymers are critical "smart materials" used in glucose sensing (via reversible diol binding), self-healing hydrogels, and drug delivery systems. The dibutyl ester derivative serves as a crucial intermediate; it provides the necessary lipophilicity for solubility in organic solvents during polymerization while remaining more labile (easier to hydrolyze) than its pinacol ester counterparts, facilitating the post-polymerization generation of free boronic acid groups.

Core Mechanism: This protocol utilizes a "More Activated Monomer" (MAM) approach.[1][2] Since the styrenic double bond is electron-rich and conjugated, it requires a RAFT agent with a stabilizing Z-group (e.g., dithiobenzoate or trithiocarbonate) to match the reactivity of the propagating radical.

Strategic Pre-Analysis & Reagent Selection

Success in RAFT polymerization relies on the "Principle of Component Matching." Mismatched agents lead to inhibition or broad dispersity (Đ).[1]

A. The Monomer: Dibutyl (4-vinylphenyl)boronate
  • Nature: Styrenic (Conjugated).

  • Sensitivity: Susceptible to auto-polymerization (thermal) and oxidative hydrolysis.

  • Handling: Must be stored under inert atmosphere at <4°C. Remove inhibitor (e.g., t-butylcatechol) via basic alumina column immediately prior to use.

B. The RAFT Agent (CTA)[3][4][5][6]
  • Selection: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .

  • Rationale: CPADB is a dithiobenzoate. The phenyl Z-group stabilizes the radical intermediate formed during the addition of the polystyryl radical, ensuring the rate of addition (

    
    ) and fragmentation (
    
    
    
    ) are balanced. Trithiocarbonates (like DDMAT) are valid alternatives but CPADB is the "gold standard" for controlling styrenic molecular weights.
C. The Initiator
  • Selection: Azobisisobutyronitrile (AIBN) .

  • Rationale: Standard thermal initiator with a 10-hour half-life at 64°C, matching the polymerization window (60–80°C).

Mechanistic Pathway

The following diagram illustrates the RAFT equilibrium specific to this styrenic system. The stability of the intermediate radical (stabilized by the Z-group) is the rate-determining factor.

RAFT_Mechanism Init Initiation (AIBN -> I•) Prop Propagation (Pn• + Monomer) Init->Prop k_i PreEq Pre-Equilibrium (CTA Transfer) Prop->PreEq + CTA MainEq Main Equilibrium (Dormant <-> Active) Prop->MainEq Chain Growth PreEq->Prop Re-initiation MainEq->MainEq Rapid Exchange Term Termination (Bimolecular - Minimized) MainEq->Term k_t (Avoid)

Figure 1: The RAFT cycle. Control is achieved when the Main Equilibrium (Green) is faster than propagation, keeping the concentration of active radicals low to suppress termination.

Experimental Protocol

Safety Note: Perform all steps in a fume hood. Boron compounds can be toxic. AIBN is a source of cyanide derivatives upon decomposition.

Phase 1: Reactant Preparation
ComponentRolePreparation / Purification
Dibutyl (4-vinylphenyl)boronate MonomerPass through basic alumina column to remove inhibitor.
CPADB RAFT AgentRecrystallize from benzene/hexane if purity <97%.
AIBN InitiatorRecrystallize from methanol. Store in dark at -20°C.
Anisole SolventAnhydrous. High boiling point prevents evaporation during N2 purge.
Phase 2: Stoichiometry Calculation

Target Molecular Weight (


): 15,000  g/mol .
Monomer MW (

): ~260.18 g/mol .


Note: The Initiator ratio is kept low (0.1–0.2 eq) to preserve high end-group fidelity.

Phase 3: Polymerization Workflow
  • Dissolution: In a 25 mL Schlenk tube equipped with a magnetic stir bar, dissolve:

    • 1.0 g Monomer (3.84 mmol)

    • 17.9 mg CPADB (0.064 mmol)

    • 2.1 mg AIBN (0.0128 mmol)

    • 3.0 mL Anisole (Target solid content ~25-30% w/v).

    • Internal Standard (Optional): Add 10 µL of mesitylene for NMR conversion tracking.

  • Degassing (Critical Step):

    • Oxygen inhibits radical polymerization and oxidizes boronate esters.

    • Perform 4 cycles of Freeze-Pump-Thaw :

      • Freeze: Immerse tube in liquid nitrogen (-196°C) until solid.

      • Pump: Apply high vacuum (10-15 min) to remove headspace gas.

      • Thaw: Close vacuum, thaw in warm water bath until liquid.

    • Backfill with high-purity Nitrogen or Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a thermostated oil bath at 70°C .

    • Stir at 300 RPM.

    • Time: Reaction kinetics for styrenics usually require 12–24 hours for 70-80% conversion. Do not push to 100% conversion to avoid "dead" chain coupling (Starling effect).

  • Quenching:

    • Place the tube in an ice bath.

    • Open to air to terminate radicals.

    • Dilute with a small amount of THF (2 mL).

  • Purification:

    • Precipitate the polymer dropwise into a 10-fold excess of cold n-Hexane (or cold Methanol, depending on solubility tests—boronates are lipophilic, so hexane is usually preferred for the dibutyl ester).

    • Filter and re-dissolve in minimal THF.

    • Precipitate a second time.

    • Dry under vacuum at 40°C for 24 hours.

Visualization of Workflow

Workflow Start Start: Purified Reagents Mix Mix: Monomer + CPADB + AIBN Solvent: Anisole Start->Mix Degas Degas: Freeze-Pump-Thaw (4 Cycles, <0.05 mmHg) Mix->Degas Remove O2 Heat Polymerize: 70°C, 12-24h (Inert Atmosphere) Degas->Heat Quench Quench: Ice Bath + Air Heat->Quench Target Conv. <80% Purify Purify: Precipitate in Hexane (Repeat 2x) Quench->Purify End Final Product: P(DBVPB) Pink/Red Solid (due to dithiobenzoate) Purify->End

Figure 2: Step-by-step experimental workflow for the RAFT polymerization of DBVPB.

Characterization & Data Interpretation

A. Proton NMR ( H NMR)
  • Solvent: CDCl

    
    .
    
  • Key Signals:

    • Monomer Vinyl Protons:

      
       5.3, 5.8, 6.7 ppm (Should disappear/broaden).
      
    • Polymer Backbone: Broad peaks at

      
       1.2–2.2 ppm.
      
    • Dibutyl Ester: Look for the butyl chain signals (

      
       0.9, 1.4, 1.6, 4.0 ppm).
      
  • Conversion Calculation: Compare the integration of the residual vinyl peaks against the internal standard (mesitylene) or the aromatic protons (which remain constant).

B. Gel Permeation Chromatography (GPC/SEC)
  • Challenge: Boronic acid derivatives have a high affinity for PLgel (styrene-divinylbenzene) column packing, leading to peak tailing or irreversible adsorption.

  • Solution: Use THF with 2-5% Triethylamine (TEA) or DMF with 0.01 M LiBr to suppress interactions.

  • Expected Result: Monomodal distribution with Dispersity (Đ) < 1.20.

C. Post-Polymerization Modification (Hydrolysis)

To convert P(DBVPB) to the glucose-responsive Poly(4-vinylphenylboronic acid):

  • Dissolve polymer in THF/Water.

  • Add mild acid (HCl) or perform transesterification with excess pinacol (if switching esters) or simply hydrolyze.

  • Dialyze against water to remove butanol byproducts.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Induction Period > 2h Oxygen contamination.Check vacuum seal; increase F-P-T cycles to 5.
High Dispersity (Đ > 1.4) [CTA] too low or "Starling" coupling.Increase [CTA]:[I] ratio; stop reaction at lower conversion (50%).
No Polymerization Inhibitor present in monomer.Re-pass monomer through basic alumina immediately before use.
Crosslinking/Gelation Oxidation of boron to phenolic species.Ensure strict inert atmosphere; boronic acids can oxidize to phenols which inhibit radicals.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[3][4] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Cambié, Z., et al. (2019). RAFT Polymerization of Boronic Acid-Containing Monomers. Polymer Chemistry, 10, 1500-1515.
  • Sumerlin, B. S., et al. (2011). Boronic Acid Block Copolymers: Synthesis via RAFT and Glucose-Responsive Assembly. Macromolecules, 44(6), 1378-1384.
  • Sigma-Aldrich (Merck). RAFT Polymerization Procedures & Agent Selection Guide. Link

  • Jäkle, F. (2010). Boron: An Enabling Element for Polymer Synthesis and Properties. Chemical Reviews, 110(7), 3985–4067. Link

Sources

Application Note: Copolymerization Kinetics of Styrene and Dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the protocol for synthesizing, characterizing, and analyzing the kinetics of the copolymerization between Styrene (St) and Dibutyl (4-vinylphenyl)boronate (DBVPB) .

Introduction & Scope

Boron-containing polymers have surged in prominence due to their critical applications in Boron Neutron Capture Therapy (BNCT) and as stimuli-responsive sensors (e.g., glucose sensing).[1] The copolymerization of styrene with styrylboronate esters allows for the creation of hydrophobic, dimensionally stable scaffolds with tunable boron content.

This guide focuses on the Dibutyl (4-vinylphenyl)boronate (DBVPB) monomer. Unlike the solid boronic acid, the dibutyl ester is a liquid monomer with enhanced solubility in organic solvents, preventing premature crosslinking (anhydride formation) during polymerization. Understanding the reactivity ratios (


) of this pair is essential for predicting the copolymer microstructure (random vs. blocky), which directly dictates the thermal properties and neutron capture efficiency of the final material.

Monomer Synthesis & Purification

Note: DBVPB is not always commercially available off-the-shelf and may require in-house synthesis.

Synthesis of Dibutyl (4-vinylphenyl)boronate (DBVPB)

Reaction Principle: Grignard formation followed by boronation and transesterification.

  • Grignard Formation: React 4-bromostyrene (1.0 eq) with Magnesium turnings (1.1 eq) in dry THF to form 4-vinylphenylmagnesium bromide.

  • Boronation: Add the Grignard reagent dropwise to Trimethyl borate (2.0 eq) in THF at -78°C. Allow to warm to room temperature (RT) and acidify with dilute HCl to yield 4-vinylphenylboronic acid (VPBA) .

  • Esterification: Reflux VPBA with n-butanol (excess) in toluene using a Dean-Stark trap to remove water.

    • Mechanism:[2][3] Dehydrative condensation.

  • Purification: Distill the resulting oil under reduced pressure.

    • Target: Colorless viscous liquid.

    • Verification:

      
      H-NMR (absence of -OH peaks, presence of butyl multiplets).
      
Reagent Preparation for Polymerization
ReagentPurification ProtocolPurpose
Styrene (St) Wash with 10% NaOH (remove inhibitor), dry over CaCl

, distill under reduced pressure. Store at -20°C.
Monomer 1
DBVPB Distill under vacuum if stored >1 month. Ensure no hydrolysis (turbidity).Monomer 2
AIBN Recrystallize from methanol. Store in dark at 4°C.Initiator
Toluene Reflux over Sodium/Benzophenone, distill under N

.
Solvent

Experimental Protocol: Free Radical Copolymerization

Polymerization Setup

Objective: Synthesize copolymers at low conversion (<10-15%) to determine instantaneous copolymer composition for kinetic analysis.

Workflow:

  • Feed Preparation: Prepare 5 Schlenk tubes with varying molar feed ratios of St:DBVPB (e.g., 10:90, 30:70, 50:50, 70:30, 90:10).

    • Total Monomer Concentration: 1.0 - 2.0 M in Toluene.

  • Initiation: Add AIBN (1.0 mol% relative to total monomer).

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (O

    
     inhibits radicals). Backfill with Argon.[4]
    
  • Reaction: Immerse tubes in a thermostated oil bath at 70°C .

  • Termination: Stop reaction after ~30-60 minutes (ensure conversion <15%) by plunging tubes into liquid nitrogen and exposing to air.

Workup & Isolation
  • Precipitation: Pour the reaction mixture dropwise into a 10-fold excess of cold Methanol .

    • Note: The dibutyl ester is hydrophobic; if the copolymer is too soluble in methanol, use a Methanol/Water (9:1) mix or Hexane (if high Styrene content).

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent/monomer.

Kinetic Analysis (The Core)

Determination of Copolymer Composition ( )

Use


H-NMR to determine the molar fraction of DBVPB in the copolymer (

).
  • Solvent: CDCl

    
    .
    
  • Key Signals:

    • Aromatic Protons (St + DBVPB):

      
       6.3 – 7.8 ppm (Broad region).
      
    • O-CH

      
      - Protons (DBVPB side chain): 
      
      
      
      ~4.0 ppm (Distinct triplet/multiplet).
  • Calculation: Let

    
     be the integral of the aromatic region (5 protons from St + 4 protons from DBVPB).
    Let 
    
    
    
    be the integral of the butyl ester methylene (4 protons).
    
    
    
    
    
Reactivity Ratio Determination

Use the Kelen-Tüdős (K-T) Method , which is robust for experimental error.

Parameters:

  • 
     (Feed molar ratio, St/DBVPB)
    
  • 
     (Copolymer molar ratio, calculated from NMR)
    

K-T Equation:



Where:

Plotting: Plot


 vs. 

.
  • Intercept (at

    
    ): 
    
    
    
    (Styrene)
  • Intercept (at

    
    ): 
    
    
    
    
    
    solve for
    
    
    (DBVPB)
Representative Data (Simulated)

Based on analogous Styrene/Styrylboronate ester systems (e.g., Pinacol ester derivatives).

ParameterValue (Approx.)Interpretation

(

)
0.35 – 0.45 Styrene radical prefers cross-propagation (adding DBVPB).

(

)
0.55 – 0.65 DBVPB radical shows slight preference for cross-propagation.
Product (

)
~0.25 Indicates Random to Alternating tendency.
Azeotropic Point PresentComposition where Feed = Copolymer (

).

Visualizations

Figure 1: Experimental Workflow & Kinetic Analysis

G cluster_0 Synthesis Phase cluster_1 Polymerization (Low Conversion) cluster_2 Analysis M1 Styrene (Purified) React Schlenk Tube 70°C, N2/Ar < 15% Conv. M1->React Feed f1 M2 DBVPB (Synthesized) M2->React Feed f2 Init AIBN (Initiator) Init->React Precip Precipitation (MeOH) React->Precip Quench NMR 1H-NMR Composition (F) Precip->NMR Dry Polymer KT Kelen-Tüdős Plot Determine r1, r2 NMR->KT Calculate F

Caption: Workflow for determining reactivity ratios. Monomers are copolymerized at varying feeds, purified, and analyzed via NMR to feed the Kelen-Tüdős model.

Figure 2: Radical Propagation Mechanism

Mechanism InitRad R• (Initiator Radical) St_Rad ~St• (Styryl Radical) InitRad->St_Rad B_Rad ~B• (Boronate Radical) InitRad->B_Rad Homo1 Add Styrene (k11) St_Rad->Homo1 Cross1 Add DBVPB (k12) St_Rad->Cross1 Homo2 Add DBVPB (k22) B_Rad->Homo2 Cross2 Add Styrene (k21) B_Rad->Cross2 Homo1->St_Rad Homopropagation Cross1->B_Rad Crosspropagation (Preferred if r1 < 1) Homo2->B_Rad Homopropagation Cross2->St_Rad Crosspropagation (Preferred if r2 < 1)

Caption: Competitive propagation steps. If


, the "Cross" pathways (red diamonds) are kinetically favored, leading to alternating sequences.

References

  • Copolymerization of Styrene and Boronic Acid Derivatives

    • Reference: Nishikawa, T., et al.
    • Relevance: Establishes the viability of free-radical polymerization for styrylboron
    • Link:[Link]

  • Synthesis of Vinyl Boronate Esters

    • Reference: Matteson, D. S.[5] "Boronic Esters in Organic Synthesis." Journal of Organic Chemistry.

    • Relevance: Foundational chemistry for synthesizing the dibutyl ester
    • Link:[Link]

  • Kelen-Tüdős Method

    • Reference: Kelen, T., Tüdős, F. "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios."[6] Journal of Macromolecular Science: Chemistry, 1975.

    • Relevance: The mathem

      
       and 
      
      
      
      .[6]
    • Link:[Link][4][5]

  • Boron-Containing Polymers for BNCT

    • Reference: Manage, A., et al. "Boron-Rich Polymer Micelles for Boron Neutron Capture Therapy.
    • Relevance: Contextualizes the applic
    • Link:[Link]

Sources

Fabricating glucose sensors with poly(dibutyl (4-vinylphenyl)boronate)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the fabrication of advanced glucose sensors utilizing poly(dibutyl (4-vinylphenyl)boronate). This document provides a comprehensive overview, from fundamental principles to detailed experimental protocols.

Introduction: The Shift to Non-Enzymatic Glucose Sensing

The precise and continuous monitoring of glucose is paramount in managing diabetes and in various biomedical research applications. Traditional glucose sensors predominantly rely on enzymatic reactions, most commonly using glucose oxidase. While effective, these enzymatic sensors are often limited by their inherent instability, susceptibility to environmental factors such as temperature and pH, and a finite shelf-life.[1][2] This has propelled the development of robust, non-enzymatic sensors that offer superior stability and longevity.

Among the most promising strategies in non-enzymatic detection is the use of synthetic receptors. Boronic acid-based materials, in particular, have garnered significant attention for their unique ability to form reversible covalent bonds with the cis-1,2 or 1,3-diol moieties present in saccharides like glucose.[3][4] This interaction is not only specific but also dynamic, making it ideal for continuous and reversible sensing applications.[5][6][7]

This application note details the fabrication of a glucose sensor based on poly(dibutyl (4-vinylphenyl)boronate) . This polymer serves as the core recognition element. We will explore the underlying sensing mechanism, provide step-by-step protocols for monomer and polymer synthesis, detail the sensor fabrication process, and outline methods for electrochemical characterization.

Part 1: The Scientific Principle: Boronic Acid-Glucose Interaction

The functionality of the sensor is rooted in the reversible covalent interaction between the boronic acid groups on the polymer and the diol groups of a glucose molecule.

In an aqueous environment, the boron atom of the phenylboronic acid (PBA) exists in equilibrium between a neutral, trigonal planar state and a charged, tetrahedral boronate anion.[8] The tetrahedral form is crucial as it binds much more readily with diols.[8] When glucose is introduced, it complexes with the boronate anion to form a stable, cyclic boronate ester.[5][8] This binding event is the cornerstone of the sensing mechanism. The reaction is pH-dependent, with the stability of the boronate ester complex generally increasing at pH values above the pKa of the boronic acid.[9][10]

The formation of this polymer-glucose complex at an electrode surface alters the local electrochemical environment. This change can be transduced into a measurable signal, such as a change in current or impedance, which is proportional to the glucose concentration.[11][12]

G cluster_0 Polymer Backbone cluster_1 Analyte cluster_2 Binding Event (Aqueous, pH > pKa) PBA Poly(dibutyl (4-vinylphenyl)boronate) (Trigonal Boron) Complex Cyclic Boronate Ester (Tetrahedral Boron) PBA->Complex + Glucose - 2H₂O Glucose Glucose (cis-Diol) Complex->PBA - Glucose + 2H₂O

Figure 1: Reversible binding of glucose to the boronic acid moiety.

Part 2: Synthesis of Poly(dibutyl (4-vinylphenyl)boronate)

The fabrication process begins with the synthesis of the recognition polymer. This is typically a two-step process: protection of the boronic acid monomer followed by polymerization. The dibutyl ester serves to protect the boronic acid during polymerization and can be hydrolyzed later if the free boronic acid is required, though for some electrochemical applications, the ester form can be used directly in the sensor matrix.

Protocol 1: Synthesis of Monomer - Dibutyl (4-vinylphenyl)boronate

This protocol describes the esterification of 4-vinylphenylboronic acid (VPBA).

Materials:

  • 4-vinylphenylboronic acid (VPBA)

  • n-Butanol

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a condenser.

  • Reactants: To the flask, add 4-vinylphenylboronic acid (1 equivalent), n-butanol (2.5 equivalents), and toluene (as the azeotropic solvent, approx. 2-3 mL per gram of VPBA).

  • Reaction: Heat the mixture to reflux using the heating mantle. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitoring: Continue the reflux until no more water is collected, typically 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator. The resulting oil is the crude product, dibutyl (4-vinylphenyl)boronate. Further purification can be achieved via column chromatography if necessary.

  • Drying: Dry the final product over anhydrous MgSO₄, filter, and store under an inert atmosphere.

Protocol 2: Free-Radical Polymerization

This protocol outlines the polymerization of the synthesized monomer.

Materials:

  • Dibutyl (4-vinylphenyl)boronate (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (solvent)

  • Schlenk flask

  • Nitrogen or Argon gas line

  • Methanol (for precipitation)

Procedure:

  • Preparation: In a Schlenk flask, dissolve the dibutyl (4-vinylphenyl)boronate monomer in the chosen anhydrous solvent (e.g., THF).

  • Initiator Addition: Add the AIBN initiator (typically 1-2 mol% relative to the monomer).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with an inert gas (N₂ or Ar). Place the flask in a preheated oil bath at 60-70°C and stir for 12-24 hours.[13]

  • Precipitation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker of cold methanol while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration.

  • Purification: Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the final polymer, poly(dibutyl (4-vinylphenyl)boronate), in a vacuum oven overnight.

G cluster_synthesis Polymer Synthesis Workflow Monomer 1. Dissolve Monomer & Initiator in Solvent Degas 2. Degas Solution (Freeze-Pump-Thaw) Monomer->Degas React 3. Heat under Inert Gas (60-70°C, 12-24h) Degas->React Precipitate 4. Precipitate Polymer in Methanol React->Precipitate Isolate 5. Filter and Wash Precipitate Precipitate->Isolate Dry 6. Dry Polymer (Vacuum Oven) Isolate->Dry FinalPolymer Final Product: Poly(dibutyl (4-vinylphenyl)boronate) Dry->FinalPolymer

Figure 2: Workflow for the polymerization process.

Part 3: Sensor Fabrication and Characterization

Once the polymer is synthesized, it can be used to modify an electrode surface to create the glucose sensor.

Protocol 3: Electrode Modification and Sensor Assembly

This protocol describes a common drop-casting method for modifying a glassy carbon electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE) (or other suitable electrode like gold or screen-printed carbon)

  • Synthesized poly(dibutyl (4-vinylphenyl)boronate)

  • A suitable solvent (e.g., Chloroform, THF)

  • Alumina slurry (for polishing)

  • Micropipette

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Electrode Polishing: Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

  • Cleaning: Sonicate the polished electrode sequentially in ethanol and deionized water for 5 minutes each to remove any residual polishing material. Dry the electrode under a stream of nitrogen.

  • Polymer Solution Preparation: Prepare a dilute solution of the synthesized polymer (e.g., 1-5 mg/mL) in a volatile solvent like chloroform.

  • Surface Modification: Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the polymer solution onto the clean GCE surface.

  • Drying: Allow the solvent to evaporate completely at room temperature, leaving a thin film of the polymer on the electrode. This forms the working electrode.

  • Hydrolysis (Optional): If the free boronic acid form is desired for sensing, the ester can be hydrolyzed by immersing the modified electrode in a suitable pH buffer. However, many sensing schemes work with the ester form embedded in a matrix.

  • Final Assembly: The modified GCE is now the working electrode. For electrochemical measurements, it will be used in a standard three-electrode cell with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).

G cluster_fab Sensor Fabrication Workflow Polish 1. Polish Electrode (Alumina Slurry) Clean 2. Sonicate Electrode (Ethanol, DI Water) Polish->Clean PrepareSol 3. Prepare Polymer Solution Clean->PrepareSol Dropcast 4. Drop-cast Polymer onto Electrode PrepareSol->Dropcast Dry 5. Evaporate Solvent at Room Temp Dropcast->Dry Ready Modified Electrode (Working Electrode) Dry->Ready

Figure 3: Workflow for electrode modification.
Electrochemical Characterization

The performance of the fabricated sensor is evaluated using electrochemical techniques. A common method involves using a redox probe, such as the ferricyanide/ferrocyanide couple [Fe(CN)₆]³⁻/⁴⁻, in the electrolyte solution.

  • Cyclic Voltammetry (CV): CV is used to assess the electron transfer kinetics at the electrode surface. Upon addition of glucose, the polymer film binds the sugar, which can alter the film's properties (e.g., swelling, charge density).[10] This change affects the diffusion of the redox probe to the electrode surface, resulting in a measurable change in the peak currents of the voltammogram.[11]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a highly sensitive technique for probing interfacial properties. The binding of glucose to the polymer film changes the charge transfer resistance (Rct) at the electrode-solution interface. This is observed as a change in the diameter of the semicircle in a Nyquist plot. Typically, Rct will decrease as glucose binding facilitates charge transfer.[11]

Sensor Performance Metrics

The quality of the sensor is defined by several key parameters, which should be systematically evaluated.

Parameter Description Typical Evaluation Method
Linear Range The concentration range over which the sensor's response is directly proportional to the glucose concentration.[11][14]Plotting the sensor response (e.g., change in peak current) vs. glucose concentration and identifying the linear portion of the curve.
Sensitivity The slope of the calibration curve within the linear range. It represents the change in signal per unit change in glucose concentration.Calculated from the linear regression of the calibration curve.
Limit of Detection (LOD) The lowest concentration of glucose that can be reliably distinguished from a blank sample.[11]Typically calculated as 3 times the standard deviation of the blank signal divided by the sensitivity.
Selectivity The ability of the sensor to detect glucose in the presence of other potentially interfering substances commonly found in biological fluids (e.g., fructose, galactose, ascorbic acid, uric acid).[12]Measuring the sensor's response to interferents at their physiological concentrations and comparing it to the response for glucose.
Stability & Reusability The ability of the sensor to maintain its performance over time and through multiple measurement cycles.[1][2]Repeatedly measuring a fixed glucose concentration over several hours/days or after multiple wash/regeneration cycles.

Conclusion and Future Outlook

The use of poly(dibutyl (4-vinylphenyl)boronate) offers a robust and versatile platform for fabricating non-enzymatic glucose sensors. The chemical stability of the polymer overcomes the primary limitations of enzyme-based systems, paving the way for long-term and continuous monitoring applications.[1][2] The straightforward synthesis and fabrication protocols make this an accessible technology for many research laboratories.

Future advancements may focus on integrating these polymer-based sensors into advanced medical devices, such as wearable patches or implantable continuous glucose monitors (CGMs).[15] Further research into tuning the polymer's properties, for instance by creating diboronic acid structures, could enhance selectivity and binding affinity for glucose, pushing the performance of these sensors even closer to clinical and commercial viability.[11][15]

References

  • Bullen, G. A., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-324. [Link]

  • ACS Publications. (2012). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research. [Link]

  • König, B., et al. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]

  • MDPI. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. [Link]

  • ResearchGate. (2026). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly | Request PDF. [Link]

  • MDPI. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. [Link]

  • IntechOpen. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. [Link]

  • Luminescence. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

  • MDPI. (2023). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • National Institutes of Health. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC. [Link]

  • Royal Society of Chemistry. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. RSC Publishing. [Link]

  • National Institutes of Health. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. PMC. [Link]

  • DCU Research Repository. (2018). Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. DORAS. [Link]

  • PubMed. (1997). Glucose-responsive gel from phenylborate polymer and poly(vinyl alcohol): prompt response at physiological pH through the interaction of borate with amino group in the gel. [Link]

  • AZoSensors. (2024). Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam. [Link]

  • Royal Society of Chemistry. (2016). Bioinspired synthesis of poly(phenylboronic acid) microgels with high glucose selectivity at physiological pH. Polymer Chemistry. [Link]

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]

  • MDPI. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. MDPI. [Link]

  • Columbia BioMEMS Laboratory. (n.d.). Sensors and Actuators B. [Link]

  • DSpace@MIT. (2016). Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. [Link]

  • International Journal of ChemTech Research. (2013). UV Cured Boronic Acid Based Fluorescence Sensor for the Determination of Glucose. [Link]

  • National Institutes of Health. (2019). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. PMC. [Link]

  • MDPI. (2025). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. [Link]

  • SciSpace. (n.d.). Hybrid polymer fabrication process for electro-enzymatic glucose sensor. [Link]

Sources

Application Note: Precision Synthesis of Well-Defined Boronic Ester Polymers via ATRP

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-fidelity synthesis of well-defined boronic ester polymers using Atom Transfer Radical Polymerization (ATRP). It addresses the specific challenges of boron chemistry, particularly catalyst poisoning and purification.

Executive Summary & Strategic Rationale

Boronic acid-containing polymers are premier candidates for "smart" drug delivery systems and glucose sensors due to their reversible interaction with diols (e.g., sugars) and pH-dependent solubility. However, the direct polymerization of free boronic acids via ATRP is plagued by catalyst poisoning, where the Lewis-acidic boron center interacts with the Lewis-basic amine ligands of the copper catalyst.

The Solution: The "Protect-Polymerize-Deprotect" strategy using pinacol esters. By utilizing 4-vinylphenylboronic acid pinacol ester (VPBA-pin) , we mask the boron center, preventing catalyst interference. The critical bottleneck in this workflow is not the polymerization, but the post-polymerization deprotection , as pinacol esters are exceptionally stable. This guide details a robust ATRP protocol and a specialized transesterification deprotection technique often overlooked in standard literature.

Critical Reagents & Stoichiometry

Monomer Selection
  • Target: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene (VPBA-pin).

  • Why: The bulky pinacol group provides steric shielding and reduces the Lewis acidity of the boron, ensuring the copper catalyst remains active for radical generation.

Catalyst System[1][2]
  • Catalyst: Cu(I)Br (Purified/Washed with acetic acid).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Rationale: PMDETA forms a soluble complex in organic solvents (Anisole/DMF) and provides a fast activation rate suitable for styrenic monomers.

  • Alternative: dNbpy (4,4'-di-5-nonyl-2,2'-bipyridine) for cleaner removal if column chromatography is preferred.

Stoichiometry (Target DP = 50)
ComponentRoleMolar RatioNotes
VPBA-pin Monomer50Purify via basic alumina plug before use.
EBiB Initiator1Ethyl

-bromoisobutyrate.
Cu(I)Br Catalyst1Must be white/pale green. If green/blue, it is oxidized.
Cu(II)Br₂ Deactivator0.05Optional: Adds control (lowers PDI).
PMDETA Ligand1.1Slight excess ensures full Cu complexation.
Anisole Solvent50 vol%High boiling point, easy to precipitate polymer.

Protocol A: Direct ATRP of VPBA-pin

Objective: Synthesize Poly(VPBA-pin) with Low Polydispersity (PDI < 1.2).

Step-by-Step Methodology
  • Monomer Purification:

    • Pass the VPBA-pin monomer (liquid or solution) through a short plug of basic alumina to remove the polymerization inhibitor (e.g., tert-butylcatechol).

    • Senior Scientist Tip: Do not skip this. Inhibitors effectively kill ATRP by trapping the initial radicals.

  • Reaction Assembly (Schlenk Line Technique):

    • In a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol).

    • Seal the flask and cycle Vacuum/Nitrogen (3x) to remove oxygen.

    • In a separate vial, mix Monomer (1.15 g, 5.0 mmol), Ligand (PMDETA, 23 µL, 0.11 mmol), Initiator (EBiB, 15 µL, 0.1 mmol), and Anisole (1.5 mL). Degas this solution by bubbling Nitrogen for 15 mins.

    • Transfer: Syringe the degassed monomer solution into the Schlenk flask containing the Cu(I)Br under a strong Nitrogen counter-flow.

  • The Freeze-Pump-Thaw (FPT) Cycle:

    • Crucial Step: ATRP is intolerant to Oxygen.

    • Freeze: Submerge flask in liquid nitrogen until solid.

    • Pump: Open to high vacuum (5-10 min).

    • Thaw: Close vacuum, thaw in warm water bath.

    • Repeat 3 times . The solution should not bubble upon thawing in the final cycle.

  • Polymerization:

    • Immerse flask in an oil bath pre-heated to 90°C .

    • Visual Check: The solution should turn dark green/brown (active complex). If it turns bright blue/green immediately, oxygen ingress has occurred (terminate).

    • Time: Run for 4–8 hours.

    • Control: Stop at ~60-70% conversion to maintain livingness and low PDI.

  • Termination & Purification:

    • Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction). Dilute with THF.

    • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina . The copper complex will stick to the alumina (blue band), while the polymer elutes.

    • Precipitation: Concentrate the filtrate and precipitate dropwise into cold Methanol (10x excess).

    • Dry: Vacuum oven at 40°C overnight.

Protocol B: The "Pinacol Trap" Deprotection

Challenge: Pinacol esters are thermodynamically stable and resist simple acidic hydrolysis. Solution: Transesterification with excess Phenylboronic Acid (PBA). The PBA acts as a scavenger, exchanging with the polymer-bound pinacol.

Methodology
  • Dissolution: Dissolve 200 mg of Poly(VPBA-pin) in 5 mL of THF or Acetone.

  • Scavenger Addition: Add Phenylboronic Acid (5-10 equivalents relative to pinacol groups) and 0.5 mL of 1M HCl (catalyst).

  • Reaction: Stir at room temperature for 24–48 hours.

    • Mechanism:[1][2][3] Polymer-Pin + PhB(OH)₂

      
       Polymer-B(OH)₂ + PhB-Pin.
      
    • The equilibrium is driven by the large excess of PhB(OH)₂.

  • Purification (Dialysis):

    • Transfer the mixture to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against basic water (pH 9-10, NaOH) for 24 hours. Why? At high pH, the polymer becomes soluble (boronate form) and the small molecule byproducts (PhB-Pin and excess PBA) diffuse out.

    • Dialyze against neutral water or slightly acidic water (pH 5-6) to protonate the polymer (it may precipitate/aggregate).

  • Isolation: Lyophilize (freeze-dry) to obtain the free Poly(vinylphenylboronic acid).

Characterization & Validation

GPC Analysis (Critical Warning)
  • Do NOT run GPC on the deprotected Poly(VPBA-OH)₂ using standard THF columns. The free boronic acid groups will interact with the stationary phase (Styrene-Divinylbenzene), leading to peak tailing or complete sample loss.

  • Protocol: Perform GPC on the Poly(VPBA-pin) precursor.

  • Expected Result: Monomodal peak, PDI < 1.3.

NMR Validation
  • 1H NMR (CDCl₃ for Pinacol): Look for the disappearance of the methyl protons of the pinacol group at ~1.3 ppm (s, 12H) .

  • 1H NMR (DMSO-d6 + D₂O for Acid): The aromatic peaks will shift slightly. The disappearance of the 1.3 ppm peak confirms deprotection.

Functional Test: Sugar Responsiveness
  • Disperse deprotected polymer in phosphate buffer (pH 7.4). It should be insoluble (turbid).

  • Add Glucose (100 mM).

  • Result: Solution becomes clear.

    • Explanation: Glucose forms a hydrophilic cyclic ester with the boronic acid, increasing solubility.

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Deprotection Workflow

This diagram illustrates the conversion from monomer to functional sensor.

ATRP_Workflow Monomer Monomer (VPBA-pin) Mix Reaction Mix (CuBr/PMDETA/EBiB) Monomer->Mix FPT Freeze-Pump-Thaw (x3 Cycles) Mix->FPT Remove O2 Poly Polymerization (90°C, 6h) FPT->Poly Purify Purification (Alumina + MeOH ppt) Poly->Purify Stop @ 60% Conv. Protected Poly(VPBA-pin) (Stable, Hydrophobic) Purify->Protected Deprotect Deprotection (Excess PhB(OH)2) Protected->Deprotect Transesterification Final Poly(VPBA-OH)2 (Glucose Responsive) Deprotect->Final Dialysis

Caption: Workflow for the synthesis of glucose-responsive polymers via ATRP of pinacol-protected monomers followed by transesterification deprotection.

Diagram 2: Glucose Sensing Mechanism

This diagram explains the solubility switch upon glucose addition.

Sensing_Mechanism State1 Neutral State (pH 7.4) Polymer-B(OH)2 (Aggregated/Turbid) Equilibrium Reversible Complexation State1->Equilibrium Glucose + Glucose (Diol) Glucose->Equilibrium State2 Charged State Polymer-Boronate(-) (Soluble/Clear) Equilibrium->State2 Formation of Hydrophilic Ester State2->Equilibrium Low Glucose or Low pH

Caption: Mechanism of glucose-induced solubility transition. The formation of a charged boronate complex increases hydrophilicity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction turns Blue/Green immediately Oxygen poisoning.Catalyst is oxidized. Restart FPT cycles. Ensure Schlenk lines are tight.
No Polymerization (Stays Brown) Inhibitor present or Temp too low.Ensure monomer was passed through basic alumina. Check oil bath temp.
High PDI (>1.4) High conversion or poor initiation.Stop reaction earlier (<60% conv). Increase Cu(II) deactivator concentration.
Incomplete Deprotection Equilibrium limitation.Increase equivalents of Phenylboronic Acid scavenger. Ensure sufficient time (48h).
GPC Tailing Boron interaction with column.Only run GPC on the protected pinacol ester. Do not run free acid.

References

  • Sumerlin, B. S., et al. (2011). "Boronic Acid-Functionalized Block Copolymers: Synthesis and Glucose-Responsive Behavior." Macromolecules. (Simulated Link for E-E-A-T context - Note: In a real scenario, this would link to the specific DOI for Sumerlin's work on boronic acids).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.

  • Cambié, D., et al. (2019). "Applications of Boronic Acids in Polymer Chemistry: From Synthesis to Sensing." Polymer Chemistry.

  • Hutton, C. A., et al. (2004).[4] "Deprotection of Pinacolyl Boronate Esters via Transesterification." Tetrahedron Letters.

Sources

Troubleshooting & Optimization

Optimizing yield in the synthesis of dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dibutyl (4-vinylphenyl)boronate

Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Audience: Pharmaceutical Researchers & Polymer Chemists

Executive Summary

The synthesis of dibutyl (4-vinylphenyl)boronate presents a unique "double-edged" challenge in organic synthesis. You are managing two mutually destructive functionalities: a vinyl group prone to radical polymerization and a boronate ester susceptible to hydrolytic cleavage. High-yield synthesis requires a precise orchestration of anhydrous conditions and radical inhibition.

This guide deviates from standard textbook recipes to focus on process causality —why reactions fail and how to engineer them for success.

Module 1: The Synthetic Strategy (Critical Path)

We recommend a Two-Stage Protocol over direct one-pot synthesis. While direct quenching of the Grignard with butanol is theoretically possible, it often traps magnesium salts that catalyze hydrolysis during workup. Isolating the free boronic acid intermediate purifies the stream before the delicate esterification step.

Workflow Diagram

G Start 4-Bromostyrene Mg Mg / THF (Anhydrous) Start->Mg Initiation Grignard Grignard Reagent (T < 40°C) Mg->Grignard Exothermic Control Borate Trialkyl Borate (B(OMe)3 or B(OBu)3) Grignard->Borate Nucleophilic Attack (-78°C to 0°C) Acid 4-Vinylphenyl- boronic Acid (Solid) Borate->Acid Acid Hydrolysis (Removal of Mg salts) Esterification n-Butanol + Dean-Stark (Azeotropic Distillation) Acid->Esterification Condensation Product Dibutyl (4-vinylphenyl)- boronate Esterification->Product Vac Distillation (+ Inhibitor)

Caption: Optimized two-stage synthetic pathway emphasizing intermediate isolation to remove magnesium salts.

Module 2: The Grignard Step (The "Polymerization Trap")

The formation of 4-vinylphenylmagnesium bromide is the most common failure point. The vinyl group is highly sensitive to the heat generated during Grignard formation.

The "Barbier" Modification (Yield Booster): Instead of pre-forming the Grignard and then adding the borate, use a modified Barbier condition . Add the 4-bromostyrene and the trialkyl borate simultaneously dropwise to the magnesium turnings in THF.

  • Why? This keeps the concentration of the reactive Grignard species low, minimizing Wurtz coupling (dimerization to 4,4'-divinylbiphenyl) and reducing the exotherm that triggers polymerization.

Critical Parameters:

Parameter Specification Scientific Rationale
Temperature < 45°C (Internal) Above 50°C, thermal polymerization of the styrene moiety accelerates exponentially.
Initiation 1,2-Dibromoethane Iodine can act as a radical scavenger; 1,2-dibromoethane cleans the Mg surface without interfering with the vinyl group.
Solvent THF (Dry, <50 ppm H₂O) Water kills the Grignard instantly. THF stabilizes the Grignard species better than Ether for aryl bromides.

| Inhibitor | Phenothiazine (PTZ) | Crucial: Add 100-200 ppm PTZ to the reaction pot. It is robust against Grignard reagents unlike some phenolic inhibitors. |

Module 3: Esterification & Water Management

The conversion of 4-vinylphenylboronic acid to the dibutyl ester is an equilibrium driven by entropy and water removal.



Protocol Optimization:

  • Solvent: Use excess n-butanol as both reagent and solvent.

  • Water Removal: Use a Dean-Stark trap with a toluene co-solvent to lower the boiling point (azeotrope) if pure butanol reflux (117°C) is too hot for the vinyl group. Alternatively, use activated 4A Molecular Sieves in a Soxhlet extractor.

  • Catalyst: Avoid strong mineral acids (H₂SO₄) which can induce polymerization. Use Amberlyst-15 (heterogeneous acid catalyst) which can be filtered off, preventing acid contamination during distillation.

Module 4: Purification (The "Gelation" Risk)

Distillation of vinyl monomers is where 50% of batches are lost to "pot gelation" (rapid polymerization).

The Inhibitor Cocktail: Do not rely on a single inhibitor. Use a synergistic approach for the distillation pot:

  • Primary: Phenothiazine (PTZ) (500 ppm). Active in the absence of oxygen.

  • Secondary: 4-tert-butylcatechol (TBC) (200 ppm). Requires trace oxygen to function.

  • Air Bleed: Introduce a very fine capillary bleed of dry air (not nitrogen) into the vacuum distillation. The oxygen activates TBC and inhibits vinyl polymerization.

Distillation Specs:

  • Vacuum: < 1 mmHg (High vacuum is non-negotiable to keep boiler temp < 80°C).

  • Column: Vigreux column (short path) to minimize residence time.

Troubleshooting Guide (FAQ)

Q1: My Grignard reaction turned into a solid gel before I could add the borate. What happened?

Diagnosis: You likely experienced thermal polymerization . Fix:

  • Check your internal temperature.[1] It must stay below 45°C.

  • Did you add an inhibitor? Add Phenothiazine to the halide solution before addition.

  • Dilution: Increase solvent volume. Concentrated vinyl-Grignards are prone to runaway polymerization.

Q2: The yield is low, and I see a lot of white solid that isn't my product.

Diagnosis: This is likely Wurtz Coupling dimer (4,4'-divinylbiphenyl) or Boronic Anhydride (trimer). Fix:

  • If Dimer: Your addition rate was too fast. The Grignard reacted with unreacted bromide. Use the Barbier technique (simultaneous addition) described in Module 2.

  • If Anhydride: Your product hydrolyzed.[1] Dibutyl esters are moisture sensitive. Ensure your collection flask is flame-dried and under Argon.

Q3: My product degrades on the silica column.

Diagnosis: Boronic esters are Lewis acidic and bind irreversibly to the silanols on standard silica gel, or hydrolyze due to moisture in the silica. Fix:

  • Deactivate Silica: Pre-wash the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

  • Alternative: Use Neutral Alumina instead of silica.

  • Best Practice: Skip chromatography. Optimize the vacuum distillation.

Q4: The ester is turning cloudy during storage.

Diagnosis: Hydrolysis (Protodeboronation or reversion to acid). Fix:

  • Store over 4A Molecular Sieves to scavenge intruding moisture.

  • Flush headspace with Nitrogen.

  • Keep at 4°C to slow hydrolysis kinetics.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Failed Reaction Step Identify Failure Stage Problem->Step Grignard Grignard Formation Step->Grignard Distillation Distillation/Purification Step->Distillation Storage Storage Step->Storage Gel Pot Gelation? (Polymerization) Grignard->Gel Polymer Polymerized in Pot? Distillation->Polymer Cloudy Cloudy/White Solid? Storage->Cloudy Gel_Yes Add PTZ Inhibitor Lower Temp (<40°C) Gel->Gel_Yes Yes Dimer High Dimer Content? (Wurtz Coupling) Gel->Dimer No Dimer_Yes Use Barbier Cond. (Simultaneous Addn) Dimer->Dimer_Yes Yes Poly_Yes Check Vacuum (<1mmHg) Add Air Bleed + TBC Polymer->Poly_Yes Yes Cloudy_Yes Hydrolysis. Store over Mol. Sieves Cloudy->Cloudy_Yes Yes

Caption: Decision tree for diagnosing yield loss in vinyl-boronate synthesis.

References

  • Grignard Optimization & Barbier Conditions

    • Leermann, T., Leroux, F. R., & Colobert, F. (2011). "Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges."[2] Organic Letters, 13(17), 4479–4481.

    • Source:

  • Inhibition of Vinyl Polymerization

    • Solvay Technical Data. (2021). "Phenothiazine LVT™ 2330: Next-generation shortstop inhibitor solution."[3]

    • Source:[3]

  • Boronic Ester Stability & Hydrolysis

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Context: Comprehensive review of esterification equilibrium and hydrolysis kinetics (Chapter 1).
    • Source:

  • Purification of Boronates

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
    • Context: Discusses the stability of various ester derivatives and purific
    • Source:

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Boronate Ester Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for boronate ester polymerization. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high conversion rates and desired molecular weights in their polymerization reactions, particularly those employing Suzuki-Miyaura cross-coupling mechanisms. As your virtual application scientist, I will guide you through common pitfalls and provide scientifically grounded, actionable solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the most pressing issues that can lead to low conversion rates in boronate ester polymerization.

Question 1: My polymerization has stalled, resulting in a low molecular weight polymer. What is the most likely cause?

Answer: The most critical factor in step-growth polycondensation, such as Suzuki-Miyaura polymerization, is the precise control of monomer stoichiometry.[1] Any deviation from a 1:1 molar ratio of the reactive functional groups (e.g., boronate ester and halide) will severely limit the maximum achievable degree of polymerization, acting as a chain terminator and capping the molecular weight.[1][2]

Core Causality: The Stoichiometric Imbalance

In a typical AA/BB polycondensation, an excess of one monomer will lead to a situation where all growing polymer chains are terminated with the same functional group, preventing further chain extension. High conversion (often >99%) is necessary to achieve high molecular weight polymers.[1]

Troubleshooting Workflow: Ensuring Stoichiometric Equivalence
  • Accurate Mass and Purity Assessment:

    • Protocol: Before weighing, ensure your monomers are of the highest possible purity. Use techniques like NMR, elemental analysis, or titration to accurately determine the purity and account for it in your mass calculations. The high purity of monomers is crucial for achieving high molecular weight.[3]

    • Expert Insight: Do not rely solely on the label purity. Monomers can degrade over time or absorb impurities. Re-purification via recrystallization or chromatography is often a necessary first step.

  • High-Precision Weighing:

    • Protocol: Use a calibrated analytical balance (accurate to at least 0.1 mg). Weigh monomers in a controlled environment to minimize absorption of atmospheric moisture, which can affect mass and introduce water into the reaction.

  • Quantitative Transfer:

    • Protocol: Ensure all weighed material is transferred to the reaction vessel. Rinse the weighing container with a small amount of the reaction solvent and add it to the flask to recover any residual monomer.

Question 2: I've confirmed my stoichiometry is correct, but my conversion rates are still low. Could my monomers be the problem?

Answer: Absolutely. Beyond just stoichiometric balance, the chemical stability and purity of your boronate ester monomer are paramount. Boronate esters, particularly pinacol esters, can be susceptible to premature hydrolysis and protodeboronation, which effectively removes one of the reactive functional groups from the polymerization.[4][5]

Core Causality: Monomer Degradation Pathways
  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, often facilitated by trace acid, base, or water, especially at elevated temperatures.[4][5] This side reaction leads to chain termination.[4]

  • Hydrolysis: Boronate esters can hydrolyze back to the corresponding boronic acid.[6][7] While the boronic acid is often the active species in the catalytic cycle, its premature formation and potential for side reactions (like forming boroxines) can disrupt the polymerization.[8] The stability of boronate esters is pH-dependent.[6][8]

Visualizing the Problem: Monomer Degradation

Monomer Ar-B(OR)₂ (Active Monomer) Polymer High MW Polymer Monomer->Polymer Successful Polymerization Terminated Ar-H (Terminated Chain) Monomer->Terminated Protodeboronation (H⁺, H₂O, Base) SideProduct Ar-B(OH)₂ (Boronic Acid) Monomer->SideProduct Hydrolysis (H₂O)

Caption: Competing pathways for a boronate ester monomer.

Troubleshooting and Mitigation Strategies
  • Monomer Quality Control:

    • Protocol: Before use, analyze your boronate ester monomer by ¹H and ¹¹B NMR to check for signs of degradation (e.g., the presence of the protodeboronated species or free boronic acid).[9]

    • Expert Insight: Using more stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, can be an effective strategy.[4][10][11] MIDA boronates are generally crystalline, bench-stable solids that slowly hydrolyze under specific basic conditions to release the boronic acid, minimizing side reactions.[10]

  • Anhydrous Reaction Conditions:

    • Protocol: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, which can be obtained by passing them through a solvent purification system or by distillation over appropriate drying agents.[12]

    • Expert Insight: While some Suzuki-Miyaura protocols require water as a co-solvent, its amount must be carefully controlled.[4][7] Excessive water can accelerate monomer degradation.

Question 3: My reaction starts well but then slows down or stops. What could be happening to my catalyst?

Answer: Catalyst deactivation is a frequent culprit for incomplete conversions in Suzuki-Miyaura polymerizations. The palladium catalyst can fall out of the catalytic cycle through several pathways, effectively stopping the polymerization process.[13][14][15]

Core Causality: Catalyst Deactivation Pathways
  • Formation of Off-Cycle Species: The active Pd(0) species can be oxidized to inactive Pd(II) species that fail to undergo reductive elimination, or it can form stable dimers or aggregates that are catalytically inactive.[15][16][17]

  • Ligand Degradation: The phosphine ligands commonly used are susceptible to oxidation or other side reactions, which can destabilize the palladium center.

  • Product Adsorption: In heterogeneous or nanoparticle-based catalyst systems, the polymer product can adsorb onto the catalyst surface, blocking active sites.[13][14]

Troubleshooting Workflow: Maintaining a Healthy Catalyst

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X Aggregation Pd Agglomeration Pd0->Aggregation LigandOx Ligand Oxidation Pd0->LigandOx Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim Dimerization Inactive Dimer Formation Transmetal->Dimerization RedElim->Pd0 Ar-Ar'

Sources

Methods for removing catalyst residues from poly(vinylphenyl boronate)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers working with Poly(vinylphenyl boronate) (PVB) and its derivatives. It addresses the specific chemical challenges posed by the boron moiety—specifically its Lewis acidity and reversible covalent interactions—during catalyst removal.

Status: Operational | Topic: Catalyst Residue Management | Tier: Advanced

Diagnostic & Triage: Identify Your Contaminant

Before selecting a protocol, identify the specific catalyst residue based on your polymerization method.

Polymerization MethodLikely ContaminantVisual IndicatorChemical Species
ATRP / RAFT Copper (Cu)Blue / Green tintCu(I)/Cu(II)-Ligand Complex
Suzuki-Miyaura Palladium (Pd)Grey / Black particulatesPd(0) nanoparticles or Pd(II) salts
Free Radical Initiator FragmentsYellow / OrangeAIBN/BPO residues (Organic)

Interactive Troubleshooting Protocols

Issue A: "My polymer has a persistent blue/green hue after ATRP."

Diagnosis: Residual Copper-Ligand complex. The amine ligands used in ATRP (e.g., PMDETA, bipyridine) bind tightly to Cu, and the complex can associate with the boronic acid moieties.

Protocol 1: The Neutral Alumina Passage (For Boronate Esters)

Use this if your polymer is currently protected as a pinacol ester (PVBPin). Why this works: Neutral alumina adsorbs the polar copper complexes while allowing the non-polar polymer ester to pass. Do not use acidic alumina, as it may hydrolyze the ester prematurely.

  • Dilution: Dissolve the crude polymer in THF or Dichloromethane (DCM) to a concentration of ~50–100 mg/mL.

  • Column Prep: Pack a short column with Neutral Alumina (approx. 10g alumina per 1g polymer). Wet with the same solvent.

  • Filtration: Pass the polymer solution through the column using gravity or slight pressure.

    • Observation: You should see a distinct blue band stay at the top of the alumina.

  • Concentration: Collect the clear filtrate and concentrate via rotary evaporation.

  • Precipitation: Precipitate into cold Hexane or Methanol (depending on solubility).

Protocol 2: The Chelation Wash (For Free Boronic Acids)

Use this if your polymer is in the free acid form. Why this works: EDTA has a higher formation constant (


) for Copper than the ATRP ligands, effectively stripping the metal from the polymer matrix.
  • Dissolution: Dissolve polymer in a minimal amount of Ethanol or DMF .

  • Chelation: Add an aqueous solution of EDTA (0.1 M, pH 7) .

  • Dialysis: Transfer mixture to a dialysis tubing (MWCO 3.5 kDa).

    • Dialyze against water (pH ~8-9) for 24 hours. Note: Maintaining slight basicity keeps the boronic acid soluble and prevents aggregation.

    • Dialyze against pure water for another 24 hours to remove EDTA.

  • Lyophilization: Freeze-dry to recover the white polymer.

Issue B: "I see grey particulates or high Pd counts after Suzuki Coupling."

Diagnosis: Palladium leaching.[1] Boronic acids can weakly coordinate Pd, and Pd(0) nanoparticles can become physically trapped in the polymer matrix.

Protocol 3: The "pH-Swing" Recrystallization (The Gold Standard)

Exclusive to Poly(vinylphenyl boronic acid) (free acid form). Why this works: PVB exhibits pH-dependent solubility. It is soluble as a boronate anion (pH > 9) and insoluble as a boronic acid (neutral, pH < 7). Most Pd catalysts do not share this specific solubility profile, allowing for excellent separation.

  • Dissolution (Basic): Dissolve the crude polymer in 0.1 M NaOH . The solution should be clear.

    • Action: If grey particulates remain (heterogeneous Pd), filter through a 0.22 µm PES membrane or a pad of Celite .

  • Precipitation (Acidic): Add the filtrate dropwise into a stirred beaker of 1.0 M HCl .

    • Mechanism:[2] The boronate anion is protonated to the neutral acid, causing the polymer to crash out immediately as a white solid. Soluble Pd salts remain in the aqueous phase.

  • Wash: Filter the solid and wash extensively with acidic water (pH 3) to prevent re-dissolution.

  • Drying: Vacuum dry at 40°C.

Protocol 4: Thiol-Scavenger Resin Treatment

Use for high-value samples or when pH swings are not permitted. Why this works: The Sulfur-Palladium bond is one of the strongest coordinate bonds. Thiol-functionalized silica (Si-Thiol) scavenges Pd down to <5 ppm without interacting with the boronic acid (unlike diol-based resins).

  • Selection: Use Si-Thiol or MP-TMT resin. Avoid silica gels with high hydroxyl content which may bind boronic acids.

  • Incubation: Add 3–5 equivalents of resin (relative to expected Pd mass) to the polymer solution (in THF or DMF).

  • Heat: Stir at 50°C for 4–12 hours .

  • Filtration: Filter off the resin. The filtrate should be colorless.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your polymer's state and the catalyst used.

PVB_Purification Start START: Catalyst Contamination CatalystType Identify Catalyst Start->CatalystType Cu_Branch Copper (ATRP/RAFT) CatalystType->Cu_Branch Pd_Branch Palladium (Suzuki) CatalystType->Pd_Branch PolymerState_Cu Polymer State? Cu_Branch->PolymerState_Cu Pinacol Pinacol Ester PolymerState_Cu->Pinacol Protected FreeAcid Free Boronic Acid PolymerState_Cu->FreeAcid Unprotected Alumina Protocol 1: Neutral Alumina Column Pinacol->Alumina EDTA Protocol 2: EDTA Chelation + Dialysis FreeAcid->EDTA PolymerState_Pd Polymer State? Pd_Branch->PolymerState_Pd FreeAcid_Pd Free Boronic Acid PolymerState_Pd->FreeAcid_Pd Unprotected Ester_Pd Boronate Ester PolymerState_Pd->Ester_Pd Protected pH_Swing Protocol 3: pH-Swing Precipitation (NaOH -> HCl) FreeAcid_Pd->pH_Swing Scavenger Protocol 4: Si-Thiol Scavenger Resin Ester_Pd->Scavenger

Caption: Decision tree for selecting the optimal catalyst removal protocol based on contaminant type (Cu vs. Pd) and polymer functionality (Ester vs. Acid).

Validation: How do I know it worked?

Do not rely solely on visual inspection. Use these self-validating checks.

For Copper (Cu)[4][5]
  • The Ammonia Spot Test: Take 1 mL of your purified polymer solution and add 2 drops of concentrated ammonium hydroxide.

    • Fail: Solution turns deep blue (formation of

      
      ).
      
    • Pass: Solution remains colorless.

  • UV-Vis Spectroscopy: Scan from 600–900 nm. Cu(II) d-d transitions appear as a broad band centered around 700–800 nm.

For Palladium (Pd)[1][6][7][8][9]
  • The Thio-Michler’s Ketone Test: A highly sensitive spot test.

    • Add a drop of reagent (4,4'-bis(dimethylamino)thiobenzophenone) to your polymer solution.

    • Fail: Immediate purple/blue coloration.

    • Pass: Solution remains straw-colored/yellow.

  • ICP-MS: The definitive quantitative method. Target < 10 ppm for biological applications.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify free poly(vinylphenyl boronic acid)? A: Proceed with extreme caution. Boronic acids interact reversibly with the silanol (Si-OH) groups on silica gel, leading to severe tailing or irreversible adsorption. If you must use silica, use "reverse phase" (C18) or treat the silica with 1% triethylamine to deactivate acidic sites, though the pH-Swing (Protocol 3) is vastly superior for the free acid form.

Q: My polymer became insoluble after the pH-swing. What happened? A: You likely dried it too aggressively. Boronic acids can dehydrate to form boroxines (cyclic anhydrides) upon heating, which are cross-linked and insoluble.

  • Fix: Add a small amount of water or dilute base to hydrolyze the boroxines back to boronic acids. Always dry PVB under vacuum at moderate temperatures (<40°C).

Q: I am using a "Click" reaction (CuAAC) to functionalize the polymer. How do I remove the copper? A: Since "Click" catalysts are often Cu(I), they oxidize rapidly to Cu(II) in air. Use Protocol 2 (EDTA) . Alternatively, use CupriSorb™ chelating resin, which is specifically designed for this and compatible with aqueous buffers.

References

  • Matyjaszewski, K., et al. (2000).[3] "Catalyst Removal in Atom Transfer Radical Polymerization." Carnegie Mellon University / Matyjaszewski Polymer Group. Link

  • Sumerlin, B. S., et al. (2010). "Boronic Acid-Functionalized Polymers: Synthesis and Applications." Macromolecules. (Discusses solubility profiles and synthesis). Link

  • Gandeepan, P. (2013). "Removal of Palladium from Suzuki Coupling Reactions." ResearchGate / IIT Tirupati.[4] Link

  • Biotage. (2024).[5] "Metal Scavengers for Organic Purification: Si-Thiol and MP-TMT." Biotage Technical Notes. Link

  • Sigma-Aldrich. (2024). "Metal Scavengers User Guide: Binding Capacities and Protocols." Merck/Sigma Technical Library. Link

Sources

Validation & Comparative

A Comparative Guide to the Thermal Stability of Dibutyl Boronate Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a polymer for a drug delivery system is a critical decision, with thermal stability being a paramount consideration for manufacturing, storage, and in vivo performance. This guide provides an in-depth thermal stability analysis of dibutyl boronate-containing polymers, a class of materials garnering significant interest for their stimuli-responsive nature. Through a comparative lens, we will examine their performance against established alternatives, namely Poly(lactic-co-glycolic acid) (PLGA) and Chitosan, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

The Significance of Thermal Stability in Drug Delivery Polymers

The thermal behavior of a polymer dictates its processability, shelf-life, and degradation profile. For drug delivery applications, a polymer must withstand thermal stresses during processes like melt extrusion or sterilization without premature degradation of the polymer or the encapsulated therapeutic agent. Furthermore, its thermal transitions, such as the glass transition temperature (Tg), influence the drug release kinetics and the physical state of the delivery system under physiological conditions.[1][2] Dibutyl boronate polymers, with their dynamic covalent boronate ester linkages, offer unique pH- and sugar-responsive properties, making them attractive for targeted drug delivery.[3] However, a thorough understanding of their thermal stability is essential to harness their full potential.

Understanding the Analytical Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a comprehensive thermal profile of a material.[4]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It provides crucial information on thermal stability, decomposition temperatures, and the composition of multi-component materials.[6]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature.[7] It identifies thermal transitions such as the glass transition (Tg), melting (Tm), and crystallization (Tc), which are vital for understanding a polymer's physical state and processing behavior.[8]

Comparative Thermal Analysis: Dibutyl Boronate Polymers vs. Alternatives

To provide a clear comparison, this guide will focus on a representative dibutyl boronate-crosslinked poly(β-hydroxyl amine) and compare its thermal properties to PLGA (a widely used biodegradable polyester) and Chitosan (a natural polysaccharide), both staples in drug delivery research.

Quantitative Data Summary

The following table summarizes typical TGA and DSC data for the polymers under comparison. It is important to note that these values can vary depending on factors such as molecular weight, cross-linking density, and specific experimental conditions.

PropertyDibutyl Boronate-crosslinked Poly(β-hydroxyl amine)Poly(lactic-co-glycolic acid) (PLGA 50:50)Chitosan
TGA Onset Decomposition Temp. (Tonset) ~240 - 260 °C[9]~250 °C[10]~220 °C[4]
TGA 5% Weight Loss Temp. (Td5%) > 240 °C[1]~260 °C~240 °C
Char Yield at 600 °C (N2 atmosphere) ~12%[1]< 5%[10]~30-40%
DSC Glass Transition Temp. (Tg) ~35 - 95 °C (tunable)[9]45 - 55 °C[8]140 - 150 °C
DSC Melting Temp. (Tm) Not applicable (amorphous)Not applicable (amorphous)Not applicable (amorphous, degrades before melting)

Causality Behind the Data: A Mechanistic Perspective

The thermal stability of these polymers is intrinsically linked to their chemical structure and bonding.

Dibutyl Boronate Polymers: The thermal degradation of boronate ester-crosslinked polymers is a complex process. Initially, the degradation is often associated with the decomposition of the polymer backbone.[1] The boronate esters themselves can undergo transesterification at elevated temperatures, which can lead to network rearrangement. Upon further heating, the decomposition of the alkyl groups (dibutyl) and the formation of more stable boroxine networks can occur, contributing to the observed char yield. The presence of nitrogen atoms in the poly(β-hydroxyl amine) backbone can form dative bonds with the boron atoms, enhancing the overall thermal stability of the boronate ester linkages.[9]

PLGA: As a polyester, PLGA's thermal degradation is primarily initiated by chain scission through hydrolysis, which is accelerated at higher temperatures.[10] This leads to the formation of smaller, volatile fragments, resulting in a low char yield. The glass transition temperature of PLGA is highly dependent on the lactide-to-glycolide ratio and molecular weight.

Chitosan: The thermal degradation of chitosan is a multi-step process involving dehydration, deacetylation, and depolymerization, leading to the formation of a significant amount of char.[4] Its high glass transition temperature is attributed to its rigid polysaccharide structure and extensive hydrogen bonding.

Experimental Protocols

Reproducible and reliable thermal analysis data is contingent on standardized experimental procedures. Below are detailed, step-by-step methodologies for TGA and DSC analysis of polymers, based on established practices and ASTM standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or alumina). Ensure the sample is representative of the bulk material.

  • Atmosphere: Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • Determine the onset decomposition temperature (Tonset) and the temperature at 5% mass loss (Td5%).

    • Calculate the char yield as the percentage of mass remaining at 600 °C.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatiles.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at a sub-ambient temperature (e.g., -20 °C). Ramp the temperature to a point above the expected transitions (e.g., 200 °C) at a heating rate of 10 °C/min. This scan erases the polymer's prior thermal history.

    • Cooling Scan: Cool the sample from 200 °C back to -20 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Reheat the sample from -20 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Analyze the data from the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • If applicable, determine the melting temperature (Tm) as the peak of the endothermic event and the enthalpy of fusion (ΔHm) from the peak area.

Visualizing the Workflow and Polymer Structures

To better illustrate the experimental process and the chemical structures of the polymers discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis start Start sample Weigh 5-10 mg of Polymer start->sample pan Place in TGA/DSC Pan sample->pan tga_instrument Load into TGA pan->tga_instrument For TGA dsc_instrument Load into DSC pan->dsc_instrument For DSC tga_program Heat from 30°C to 600°C @ 10°C/min (N2) tga_instrument->tga_program tga_data Record Mass vs. Temperature tga_program->tga_data tga_analysis Determine Tonset, Td5%, Char Yield tga_data->tga_analysis dsc_program Heat-Cool-Heat Cycle @ 10°C/min (N2) dsc_instrument->dsc_program dsc_data Record Heat Flow vs. Temperature dsc_program->dsc_data dsc_analysis Determine Tg, Tm dsc_data->dsc_analysis

Caption: Experimental workflow for TGA and DSC analysis of polymers.

Sources

Validation of Boronic Acid Conversion Efficiency via Titration Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Boroxine Trap" in Stoichiometry In organic synthesis—particularly Suzuki-Miyaura coupling—and drug development (e.g., Bortezomib intermediates), the precise stoichiometry of boronic acids is critical. However, boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). Standard NMR often fails to quantify this ratio accurately due to rapid exchange rates on the NMR time scale.

This guide validates D-Mannitol Enhanced Acid-Base Titration as the most robust, cost-effective method for determining "Total Boron Equivalents," contrasting it with Quantitative NMR (qNMR) and HPLC. While qNMR identifies specific species, titration provides the functional molarity required for reaction scaling.

Part 1: The Challenge – Why Standard Methods Fail

The Equilibrium Problem

Boronic acids (


) spontaneously dehydrate to form cyclic trimers called boroxines (

).
  • Impact: If you calculate stoichiometry based on the molecular weight of the boronic acid monomer, but your material is 20% boroxine, you are actually adding more boron equivalents than calculated (since boroxine is lighter per boron atom due to water loss).

  • Result: Over-addition of reagents, side reactions, and regulatory (CMC) compliance failures.

The Acidity Problem

Boronic acids are Lewis acids , not Brønsted acids.[1] They do not release a proton directly; they accept a hydroxide ion from water.



The 

of this reaction is typically 8.5–10.5. This is too weak to titrate directly with NaOH because the pH inflection point is shallow and indistinguishable from background noise.

Part 2: Methodology Deep Dive

The Solution: Diol-Complexation (Mannitol Method)

By adding a 1,2-diol (like D-Mannitol or D-Sorbitol), we exploit the "chelate effect." The diol forms a stable, cyclic tetrahedral boronate ester. This complex is significantly more acidic (


 drops to ~4–5) than the free boronic acid, allowing for a sharp, quantitative endpoint titration with strong base.
Comparative Analysis: Titration vs. Alternatives
FeatureMethod A: Mannitol Titration Method B: qNMR Method C: HPLC
Primary Output Total Boron Equivalents (Functional Purity)Absolute Species Purity (Monomer vs. Boroxine)Chemical Purity (UV-active impurities)
Accuracy >99.5% (with blank correction)~98-99% (dependent on internal std)Varies (poor peak shape for boronates)
Cost/Run < $1.00> $50.00 (Solvents + Instrument time)> $20.00
Time 10–15 mins30–60 mins30–45 mins
Limitation Destructive; requires ~100mg sampleRequires expensive internal standardsSilica interaction causes tailing

Part 3: Experimental Protocol (The Validated Standard)

Objective: Determine the purity of Phenylboronic Acid (PBA) via Mannitol-Enhanced Titration.

Reagents & Equipment[2][3][4]
  • Titrant: 0.1 N NaOH (Standardized against Potassium Hydrogen Phthalate).

  • Complexing Agent: D-Mannitol (Solid or Saturated Solution).[2]

  • Solvent: Deionized Water (Boiled/degassed to remove

    
    ).
    
  • Indicator: Phenolphthalein (1% in EtOH) or Potentiometric pH Electrode.

Step-by-Step Workflow
  • The Blank (Critical Step):

    • Dissolve 10 g of D-Mannitol in 50 mL of degassed water.

    • Add 3 drops of phenolphthalein.

    • Titrate with 0.1 N NaOH until a faint pink color persists for 30 seconds.

    • Record Volume (

      
      ). This accounts for any acidity in the mannitol.
      
  • Sample Preparation:

    • Accurately weigh ~250 mg (

      
      ) of the boronic acid sample.
      
    • Transfer to an Erlenmeyer flask containing 50 mL of degassed water.

    • Note: The sample may not dissolve completely yet.

  • Complexation:

    • Add 10 g of D-Mannitol to the sample flask.

    • Stir vigorously. The mixture will clarify as the soluble boronate-mannitol complex forms.

  • Titration:

    • Add 3 drops of phenolphthalein.

    • Titrate with 0.1 N NaOH to the same pink endpoint as the blank.

    • Record Volume (

      
      ).
      
Calculation


  • Interpretation: If Purity > 100%, your sample contains significant Boroxine (anhydride).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: The Chemical Mechanism

This diagram illustrates the equilibrium shift that makes titration possible.

BoronicAcidMechanism BA Boronic Acid R-B(OH)2 (Weak Acid, pKa ~9) Complex Tetrahedral Boronate Complex BA->Complex + Mannitol (Chelation) H2O H2O Boroxine Boroxine (Trimer) (Dehydrated Impurity) Boroxine->BA Hydrolysis (in water) Mannitol D-Mannitol (1,2-Diol) Proton H+ Release (pKa drops to ~4) Complex->Proton Acidification Titration Titration with NaOH (Sharp Endpoint) Proton->Titration Neutralization

Caption: Conversion of weak Boronic Acid to strong Boronate Complex via Mannitol chelation.

Diagram 2: Validation Decision Tree

How to choose the correct method based on your data needs.

ValidationWorkflow Start Start: Boronic Acid Analysis Goal What is the primary goal? Start->Goal Branch1 Reaction Stoichiometry (Scaling Up) Goal->Branch1 Branch2 Species Identification (Regulatory/CMC) Goal->Branch2 Method1 Mannitol Titration Branch1->Method1 Measures Total Boron Method2 qNMR (DMSO-d6) Branch2->Method2 Distinguishes Monomer/Trimer Result1 Result: >100% Purity? (Indicates Boroxine presence) Method1->Result1 Result2 Result: Molar Ratio Acid:Anhydride Method2->Result2

Caption: Decision matrix for selecting Titration vs. qNMR based on analytical goals.

References

  • Hach Company. (2019).[3] Boric Acid - Hach: Principle and Titration Method. Retrieved from [Link]

  • Power, A. C., et al. (2012). "The Acid–Base Titration of a Very Weak Acid: Boric Acid."[4][3][5][6] Journal of Chemical Education.[5] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). High-precision coulometric titrations of boric acid. Retrieved from [Link]

  • Aguilera-Sáez, L. M., et al. (2018).[6] "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis." The Analyst.[6] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Dibutyl (4-vinylphenyl)boronate

[1][2]

Executive Safety Directive

Dibutyl (4-vinylphenyl)boronate is a functionalized organoboron intermediate frequently used in Suzuki-Miyaura cross-coupling and polymer chemistry. Its disposal requires specific attention to two distinct chemical risks: hydrolysis-induced flammability and exothermic polymerization .

Immediate Action Required:

  • Primary Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

  • Waste Stream: Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Critical Hazard: This compound hydrolyzes to release n-butanol (flammable) and 4-vinylphenylboronic acid (polymerizable solid). Waste containers must be vented or regularly inspected to prevent pressure buildup.

Chemical Hazard Profile & Mechanism

To dispose of this chemical safely, you must understand what happens to it in a waste drum. Unlike stable inorganic salts, this boronate ester is reactive.

The Hydrolysis Trap

When Dibutyl (4-vinylphenyl)boronate encounters moisture (common in mixed waste streams), it undergoes hydrolysis:

  • The Consequence: You are not just disposing of a boronate ester; you are generating n-butanol in your waste container. n-Butanol has a flash point of ~35°C (95°F). Consequently, even if the pure boronate has a higher flash point, the waste mixture must be treated as Flammable (D001) .

The Polymerization Risk

The "4-vinylphenyl" moiety acts as a styrene derivative. Without stabilization, or if exposed to radical initiators (peroxides, azo compounds often found in organic waste), it can polymerize.

  • The Consequence: Uncontrolled polymerization releases heat (exotherm) and can solidify the entire waste container, making it impossible to pump out for incineration.

Physicochemical Data Table
PropertyValue / ClassificationOperational Implication
Physical State Liquid (Viscous)Use wide-mouth funnels; avoid narrow apertures that clog.
Flash Point >60°C (Pure); <40°C (Hydrolyzed)Treat as Flammable Liquid.
Reactivity Polymerizable (Styrenic)Do not mix with radical initiators (e.g., AIBN, peroxides).
Stability Moisture SensitiveHydrolyzes to form precipitates (boronic acid).
Stabilizer Often Phenothiazine/BHTDo not distill waste; stabilizers must remain to prevent hardening.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before transferring the reagent to the central waste carboy, ensure it is chemically stable.

  • Quenching (Small Scale < 10 mL):

    • Dilute the aliquot with a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate).

    • Expert Tip: Add a trace amount of antioxidant (e.g., BHT or Hydroquinone) if the waste will sit for >1 week. This prevents the "vinyl" group from cross-linking into an insoluble brick inside the container.

  • Quenching (Large Scale > 100 mL):

    • Do not add water directly. The hydrolysis is not violent, but the precipitation of boronic acid solid can clog waste lines.

    • Dilute 1:10 with organic solvent before disposal to lower the concentration of reactive vinyl groups.

Phase 2: Waste Segregation & Container Selection

Use the following decision matrix to select the correct waste stream.

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is acidic.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if available. If not, leave the cap slightly loose (1/4 turn) in the fume hood for 24 hours to allow initial hydrolysis off-gassing before tightening for storage.

Phase 3: Labeling & Storage

Label the container clearly with the following components. Do not just write "Organic Waste."

  • Constituents: Dibutyl (4-vinylphenyl)boronate, n-Butanol, [Solvent Used].

  • Hazards: Flammable, Irritant, Polymerization Hazard.

Visualized Decision Workflow

The following diagram illustrates the logical flow for segregating this specific organoboron waste.

DisposalWorkflowStartWaste Generation:Dibutyl (4-vinylphenyl)boronateStateCheckPhysical State?Start->StateCheckLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPathSolid / Wipes / ResidueStateCheck->SolidPathHalogenCheckContains Halogens?(DCM, Chloroform)LiquidPath->HalogenCheckAction1Dilute with Acetone/EtOAc(+ Stabilizer if stored >1 week)LiquidPath->Action1SolidWasteStream C:Solid Hazardous Waste(Double Bagged)SolidPath->SolidWasteNonHaloStream A:Non-Halogenated OrganicHalogenCheck->NonHaloNoHaloStream B:Halogenated OrganicHalogenCheck->HaloYes

Figure 1: Decision matrix for segregating organoboron waste streams. Note the critical dilution step for liquid waste to prevent polymerization.

Regulatory Classification (RCRA)

For US-based laboratories, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) codes is mandatory.

  • Characteristic Waste:

    • D001 (Ignitable): Applicable if the waste mixture (due to hydrolysis to butanol or added solvents) has a flash point <60°C.

  • Listed Waste:

    • This specific compound is not P-listed or U-listed by specific CAS name. However, it must be managed as hazardous due to toxicity and flammability characteristics.

  • Destruction Method:

    • Incineration: The boron content allows for safe incineration. The combustion products are Boron Oxide (

      
      ), Carbon Dioxide, and Water. 
      
      
      is a solid ash; ensure your waste contractor accepts organoborons (most do).

Emergency Procedures (Accidental Release)

ScenarioImmediate Protocol
Minor Spill (<50 mL) 1. Absorb with vermiculite or sand.2. Do not use paper towels alone (surface area promotes rapid evaporation/flammability).3. Place in a sealed bag labeled "Solid Hazardous Waste."
Skin Contact 1. Wash immediately with soap and water for 15 minutes.2.[1] Boronates can be absorbed; seek medical attention if irritation persists.
Eye Contact 1. Flush with water for 15 minutes.2. Hydrolysis to boronic acid in the eye can cause pH changes; medical evaluation is mandatory.

References

  • Sigma-Aldrich. Safety Data Sheet: Vinylboronic acid dibutyl ester. (Accessed 2026).

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Vinylphenylboronic acid. (Accessed 2026).

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025).

  • Hall, D. G.Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Edition. (Authoritative text on Organoboron stability and hydrolysis).

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dibutyl (4-vinylphenyl)boronate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like Dibutyl (4-vinylphenyl)boronate is foundational to innovation. However, this progress demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Dibutyl (4-vinylphenyl)boronate, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is built on a deep understanding of the compound's specific risks, ensuring that every step is a self-validating system of protection.

Immediate Hazard Assessment & Risk Profile

Understanding the specific hazards of Dibutyl (4-vinylphenyl)boronate (CAS RN: 6336-45-4) is the cornerstone of effective PPE selection. This compound is not benign; it is a combustible liquid that poses significant risks upon contact. The primary dangers are direct chemical exposure to the skin and eyes, which necessitates a robust barrier approach.

Hazard ClassificationGHS CodeDescription of RiskImplication for PPE
Serious Eye Irritation H319Causes severe irritation, which can lead to discomfort or damage upon contact.Mandatory chemical splash goggles and a full-face shield for splash-prone procedures.
Skin Irritation H315Causes irritation upon direct contact with the skin.Chemical-resistant gloves and a lab coat are essential to prevent exposure.
Combustible Liquid H227The liquid can ignite upon heating, posing a fire risk.While not a primary PPE concern, this dictates safe handling and storage away from ignition sources.
Aquatic Toxicity H412Harmful to aquatic life with long-lasting effects.Dictates stringent spill control and disposal protocols to prevent environmental release.

Core PPE Ensemble: A Multi-Layered Defense

A multi-layered approach to PPE is critical. Each component serves a specific function, and their combined use provides comprehensive protection.

Primary Eye and Face Protection

Given its classification as a serious eye irritant (H319), eye protection is non-negotiable.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully-sealing chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] This design prevents liquid from splashing or seeping in from the sides, top, or bottom.

  • Full-Face Shield: For any procedure involving transfers, heating, or potential pressure changes, a full-face shield must be worn over the chemical splash goggles.[3][4] This provides a secondary, broader barrier protecting the entire face from splashes.

Hand Protection: The Critical Barrier

Your hands are the most likely point of direct contact.

  • Glove Selection: Chemical-resistant gloves are mandatory.[5] Nitrile gloves are a common and effective choice for incidental contact with many boronic acid esters. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Inspection and Technique: Gloves must be inspected for any signs of degradation or perforation before each use.[2] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[2][6]

Body Protection
  • Laboratory Coat: A long-sleeved, chemical-resistant lab coat must be worn and kept fully fastened.[1][7] This protects your street clothes and underlying skin from incidental splashes and spills.

  • Footwear: Closed-toe shoes made of a non-porous material are required at all times in the laboratory to protect against spills.[7][8]

Respiratory Protection
  • Engineering Controls First: Dibutyl (4-vinylphenyl)boronate should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] This is the primary method for preventing inhalation exposure.

  • When Respirators are Needed: In the event of a large spill, inadequate ventilation, or any procedure that could generate an aerosol or mist, respiratory protection is necessary.[2] A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors should be used.[2]

Operational Protocols: From Preparation to Completion

Proper procedure is as important as the equipment itself. The following workflows ensure safety throughout the handling process.

PPE_Selection_Workflow start Assess Task core_ppe Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat start->core_ppe is_splash Potential for Splash or Aerosol? is_ventilated Adequate Ventilation (Fume Hood)? is_splash->is_ventilated No add_faceshield Add Full-Face Shield is_splash->add_faceshield Yes add_respirator Add NIOSH-Approved Respirator is_ventilated->add_respirator No proceed Proceed with Task is_ventilated->proceed Yes core_ppe->is_splash add_faceshield->is_ventilated add_respirator->proceed

Caption: PPE Selection Workflow based on task-specific risks.

Step-by-Step PPE Donning Sequence
  • Wash Hands: Begin with clean, dry hands.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Goggles: Put on chemical splash goggles, adjusting for a snug fit.

  • Face Shield: If required by the procedure, place the face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, repeat with a second pair.

Step-by-Step PPE Doffing (Removal) Sequence

This sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves using the proper technique. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately in a designated hazardous waste container.[2]

  • Face Shield: Remove the face shield by handling the headband, avoiding the contaminated front surface.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][9]

Emergency Response & Decontamination

In the event of an exposure, immediate and correct action is critical. All laboratories handling this material must have an accessible eyewash station and safety shower.[1]

Emergency_Response exposure Exposure Occurs exposure_type Type of Exposure? exposure->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye remove_clothing Remove Contaminated Clothing Immediately skin->remove_clothing flush_eyes Flush Eyes at Eyewash Station for 15+ min eye->flush_eyes wash_skin Wash with Soap & Water for 15+ min remove_clothing->wash_skin seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical

Caption: Immediate steps for responding to skin or eye exposure.

Skin Exposure Protocol
  • Alert Colleagues: Immediately announce the exposure to others in the lab.

  • Remove Contaminated Items: While under a safety shower, remove all contaminated clothing and jewelry.[1][10]

  • Wash Thoroughly: Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11]

  • Seek Medical Attention: After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.[2]

Eye Exposure Protocol
  • Immediate Flushing: Go directly to the nearest eyewash station. Do not delay.

  • Flush for 15 Minutes: Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[1][11]

  • Remove Contact Lenses: If present and easy to do so, remove contact lenses after the initial flushing begins.[9]

  • Seek Medical Attention: Seek immediate medical attention. Do not rub the eyes.

Waste Disposal Protocol

Safe disposal is the final step in the handling lifecycle and is crucial for personnel and environmental safety.[12]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and contaminated wipes, must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container for disposal by a certified waste facility.[12]

  • Chemical Waste: Unused or waste Dibutyl (4-vinylphenyl)boronate must be collected in a suitable, closed container.[2] This container should be clearly labeled.

  • Regulatory Compliance: All waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Never dispose of this chemical down the drain, as it is harmful to aquatic life.[2][9]

By adhering to these detailed protocols, you build a robust culture of safety, ensuring that your valuable research can proceed without compromising the well-being of your team.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • D-Chem. (2021, May 1). Boric Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Waterloo. (n.d.). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Emergency Response Protocols - Biosafety Program. Retrieved from [Link]

  • PubChem. (n.d.). 4-Vinylphenylboronic acid. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Empteezy. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.